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  • Product: 2-Amino-6-nitrobenzo[d]thiazol-4-ol
  • CAS: 460044-83-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol

The following technical guide details the synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol , a specialized scaffold used in the development of histone methyltransferase inhibitors (e.g., NSD family) and azo-dye precursor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol , a specialized scaffold used in the development of histone methyltransferase inhibitors (e.g., NSD family) and azo-dye precursors.[1]

This guide prioritizes regiochemical fidelity, utilizing a Hugerschhoff cyclization followed by a Lewis acid-mediated demethylation .[1] This route avoids the poor selectivity associated with direct nitration of the 4-hydroxybenzothiazole core.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-Amino-6-nitrobenzo[d]thiazol-4-ol , features a benzothiazole core functionalized at three specific positions: an amino group at C2, a hydroxyl group at C4, and a nitro group at C6.[1]

Direct nitration of 2-aminobenzothiazol-4-ol is operationally risky due to the competing directing effects of the C4-hydroxyl (ortho/para director) and the heterocyclic ring, often leading to inseparable mixtures of C5 and C7 isomers.[1]

The Optimized Route: We employ a "Pre-functionalized Cyclization Strategy." The C4 and C6 substituents are established on the aniline precursor before ring closure.

  • Precursor: 2-Methoxy-4-nitroaniline . The methoxy group serves as a protected hydroxyl (at C2 of aniline, becoming C4 of benzothiazole), and the nitro group is already in place (at C4 of aniline, becoming C6 of benzothiazole).

  • Cyclization: Hugerschhoff Reaction using bromine and ammonium thiocyanate.[1]

  • Deprotection: BBr₃-mediated demethylation to reveal the C4-hydroxyl.[1]

Retrosynthetic Logic Flow

Retrosynthesis Target 2-Amino-6-nitrobenzo[d]thiazol-4-ol (Target) Intermediate 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine (Protected Intermediate) Target->Intermediate Demethylation (BBr3) Start 2-Methoxy-4-nitroaniline (Commercially Available) Intermediate->Start Hugerschhoff Cyclization (NH4SCN, Br2)

Figure 1: Retrosynthetic disconnection showing the preservation of regiochemistry from the aniline precursor.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine

Reaction Type: Hugerschhoff Oxidative Cyclization Critical Mechanism: Electrophilic bromination of the thiourea intermediate followed by intramolecular nucleophilic attack by the aromatic ring.[1]

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
2-Methoxy-4-nitroaniline Substrate1.0CAS: 97-52-9
Ammonium Thiocyanate Reagent1.5Dry, powdered
Bromine (Br₂) Oxidant1.1Diluted in AcOH
Acetic Acid (AcOH) Solvent-Glacial
Detailed Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer. Purge with nitrogen.[1]

  • Dissolution: Dissolve 2-Methoxy-4-nitroaniline (100 mmol scale) in glacial Acetic Acid (200 mL). Add Ammonium Thiocyanate (150 mmol) in one portion. The mixture may form a suspension.[2][3]

  • Bromination (The Exotherm): Cool the mixture to 5–10°C using an ice bath.

    • Critical Control Point: Add the Bromine solution (110 mmol in 50 mL AcOH) dropwise over 45–60 minutes.

    • Constraint: Maintain internal temperature < 15°C .[1] Rapid addition causes tar formation and runaway exotherms.

  • Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to 25°C and stir for 16 hours.

    • Completion Check: TLC (50% EtOAc/Hexane) should show consumption of the aniline.

  • Thermal Finish: Heat the mixture to 85–95°C for 30 minutes to ensure complete cyclization of any residual thiourea intermediates.

  • Workup:

    • Pour the hot reaction mixture into crushed ice (500 g).

    • Basify to pH 10–11 using Ammonium Hydroxide (28% NH₃ aq) or 50% NaOH.[1] Caution: Exothermic neutralization.[1]

    • Stir the resulting yellow suspension for 30 minutes.

  • Isolation: Filter the solid. Wash the cake copiously with water (to remove inorganic salts) followed by cold methanol (20 mL).

  • Purification: Recrystallize from Ethanol or Methanol/Ethyl Acetate (1:1) if necessary, though the crude purity is often >90%.[1]

    • Expected Yield: 55–65%

    • Appearance: Yellow solid.[1][3]

Step 2: Synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol

Reaction Type: Ether Cleavage (Demethylation) Critical Mechanism: Formation of a borate complex followed by hydrolysis.[1]

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
Intermediate (Step 1) Substrate1.0Dry thoroughly
Boron Tribromide (BBr₃) Lewis Acid5.01.0 M in DCM
Dichloromethane (DCM) Solvent-Anhydrous
Detailed Methodology
  • Setup: Flame-dry a 2-neck flask and equip with a magnetic stir bar and septum. Maintain a strict Nitrogen/Argon atmosphere . Moisture kills BBr₃.[1]

  • Suspension: Suspend the 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine (40 mmol) in anhydrous DCM (400 mL). The starting material may not fully dissolve; this is acceptable.[4]

  • Addition: Cool the suspension to -78°C (Dry ice/Acetone bath).

    • Critical Control Point: Add BBr₃ (200 mmol, 5.0 equiv) slowly via syringe or cannula.[1]

    • Observation: The mixture may darken or become homogeneous as the complex forms.

  • Reaction: Allow the mixture to warm slowly to 25°C and stir for 12–16 hours.

  • Quenching (Hazardous):

    • Cool the mixture back to 0°C .

    • Safety: Dropwise addition of Methanol (Caution: Violent reaction/gas evolution) or saturated NaHCO₃ solution to quench excess BBr₃.

  • Isolation:

    • Evaporate the organic solvents under reduced pressure.

    • Adjust the aqueous residue to pH 7–8 with saturated NaHCO₃.

    • The product precipitates as a solid.[3] Filter and wash with water.[5]

  • Purification: Triturate with cold diethyl ether or recrystallize from Ethanol/Water.

    • Expected Yield: 70–80%[1][2][5]

    • Appearance: Yellow to orange solid.[1]

Structural Validation & QC

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

ParameterExpected Value/Observation
Appearance Yellow/Orange crystalline solid
Melting Point > 240°C (Decomposes)
¹H NMR (DMSO-d₆) δ 10.5–11.0 (br s, 1H, OH), δ 8.30 (d, J=2.2 Hz, 1H, H-7), δ 7.90 (br s, 2H, NH₂), δ 7.60 (d, J=2.2 Hz, 1H, H-5).[1]
MS (ESI+) m/z 212.0 [M+H]⁺
Regiochemistry Check In NMR, the meta-coupling (J ≈ 2.2 Hz) between H-5 and H-7 confirms the 4,6-substitution pattern.[1]
Reaction Pathway Diagram[1]

ReactionPathway SM 2-Methoxy-4-nitroaniline (C7H8N2O3) Thiourea Thiourea Intermediate SM->Thiourea + NH4SCN AcOH Cyclized 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine (C8H7N3O3S) Thiourea->Cyclized + Br2, <15°C (Hugerschhoff) Final 2-Amino-6-nitrobenzo[d]thiazol-4-ol (C7H5N3O3S) Cyclized->Final + BBr3, -78°C (Demethylation)

Figure 2: Step-by-step reaction pathway illustrating the intermediate transitions.

Safety & Handling (HSE)

  • Bromine (Br₂): Highly toxic and corrosive. Causes severe burns.[1] All transfers must occur in a functioning fume hood.[1] Quench spills with sodium thiosulfate.[1]

  • Boron Tribromide (BBr₃): Reacts violently with water to release HBr gas.[1] Use strictly anhydrous glassware. Ensure a secondary quench trap (NaOH scrub) is attached to the manifold if running on a large scale.

  • Nitro Compounds: Potentially energetic.[1] Avoid heating the dry solid of the intermediate or product above 100°C without DSC testing.

References

  • Patent Methodology: Cao, J., et al. (2019).[1] NSD family inhibitors and methods of treatment therewith. US Patent App.[1] US20190183865A1.[1]

  • Hugerschhoff Reaction: Jordan, A. D., et al. (2003).[1] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry, 68(22), 8693-8696.[1]

  • BBr3 Demethylation: McOmie, J. F. W., et al. (1968).[1] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1]

Sources

Exploratory

"physicochemical properties of 2-Amino-6-nitrobenzo[d]thiazol-4-ol"

This guide provides an in-depth technical analysis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol , a specialized heterocyclic intermediate critical in the development of NSD (Nuclear Receptor Binding SET Domain) family inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol , a specialized heterocyclic intermediate critical in the development of NSD (Nuclear Receptor Binding SET Domain) family inhibitors.[1]

CAS Registry Number: 60044-83-1 Formula: C₇H₅N₃O₃S Molecular Weight: 211.20 g/mol [1]

Executive Summary & Molecular Architecture

2-Amino-6-nitrobenzo[d]thiazol-4-ol is a tri-substituted benzothiazole scaffold characterized by a unique "push-pull" electronic system. Unlike the more common 6-nitro-2-aminobenzothiazole, the introduction of a hydroxyl group at the C4 position significantly alters the molecule's solubility, acidity, and hydrogen-bonding capacity.

This molecule serves as a pivotal intermediate in the synthesis of small-molecule inhibitors targeting NSD1, NSD2, and NSD3 histone methyltransferases, which are implicated in various oncologies including leukemia and squamous cell carcinoma.[1]

Electronic Structure Analysis

The molecule exhibits a complex electronic environment driven by three functional groups:

  • 2-Amino Group (Electron Donor): Acts as a weak base, donating electron density into the thiazole ring.[1]

  • 6-Nitro Group (Electron Acceptor): A strong electron-withdrawing group (EWG) located meta to the 4-hydroxyl group.[1] It significantly increases the acidity of the phenolic proton.[1]

  • 4-Hydroxyl Group (Amphoteric): Provides a hydrogen bond donor/acceptor site.[1] Its proximity to the bridgehead nitrogen (N3) allows for potential intramolecular hydrogen bonding, stabilizing the structure but potentially masking the phenol's reactivity.[1]

MolecularArchitecture Core Benzo[d]thiazole Core Nitro 6-NO2 Group (Electron Withdrawing) Core->Nitro Inductive Pull Hydroxy 4-OH Group (H-Bond Donor) Core->Hydroxy Ortho to Bridgehead Nitro->Hydroxy Increases Acidity (Meta effect) Amino 2-NH2 Group (Electron Donating) Amino->Core Resonance Push Hydroxy->Amino Modulates Solubility

Figure 1: Electronic interaction map illustrating the push-pull dynamics between the nitro, amino, and hydroxyl substituents on the benzothiazole core.[1]

Physicochemical Properties Profile

The following data synthesizes experimental observations with high-confidence theoretical predictions based on structural analogs (SAR).

PropertyValue / DescriptionContext & Implication
Appearance Yellow to Orange Crystalline SolidTypical of nitro-substituted aromatics due to extended conjugation.
Melting Point >250°C (Decomposes)High lattice energy driven by intermolecular H-bonding (OH[1]···N and NH[1][2]···O).
Solubility (Water) Low (< 0.1 mg/mL at pH 7)The nitro group reduces aqueous solubility despite the polar -OH.[1]
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHRequired solvents for nucleophilic substitution reactions.[1]
pKa (Acidic) 7.8 – 8.2 (Predicted)The 4-OH is more acidic than phenol (pKa 10) due to the electron-withdrawing 6-NO2 and thiazole ring.[1]
pKa (Basic) < 1.0 (Predicted)The 2-NH2 is extremely weakly basic due to the strong electron withdrawal by the 6-NO2 group.
LogP 1.4 – 1.8Moderately lipophilic.[1] Lower than the non-hydroxy analog (LogP ~2.[1]1) due to the hydrophilic -OH.
UV-Vis Max ~340-360 nmSignificant bathochromic shift compared to unsubstituted benzothiazole.

Experimental Synthesis & Validation Protocol

Objective: Synthesize 2-Amino-6-nitrobenzo[d]thiazol-4-ol via demethylation of 4-methoxy-6-nitrobenzo[d]thiazol-2-amine. Source Validation: Protocol adapted from US Patent 2019/0183865 A1 [1].

Reagents Required[1][2][3][4][5][6][7]
  • Precursor: 4-methoxy-6-nitrobenzo[d]thiazol-2-amine (1.0 eq)[1]

  • Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM (5.0 eq)[1]

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

  • Quench: Methanol (MeOH), Sodium Bicarbonate (NaHCO₃)[1]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction flask with 4-methoxy-6-nitrobenzo[d]thiazol-2-amine (e.g., 9.04 g, 40 mmol) and suspend in anhydrous DCM (400 mL).

  • Cooling: Cool the suspension to -78°C using a dry ice/acetone bath. Ensure the system is under an inert atmosphere (Nitrogen or Argon).[1]

  • Addition: Slowly add BBr₃ (200 mmol, 5 eq) dropwise via syringe or addition funnel. Caution: BBr₃ reacts violently with moisture.[1]

  • Reaction: Allow the mixture to warm naturally to 25°C (Room Temperature) and stir for 48 hours . The extended time is necessary to cleave the sterically hindered methoxy group adjacent to the bridgehead.[1]

  • Monitoring: Monitor reaction progress via TLC (10% MeOH in DCM). Look for the disappearance of the less polar methoxy starting material.[1]

  • Quenching: Cool the mixture to 0°C. Carefully quench by dropwise addition of MeOH (exothermic).

  • Isolation: Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (if soluble) or filter the precipitated solid if the product crashes out (common for amphoteric species at neutral pH).[1]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient).

SynthesisWorkflow Start Start: 4-methoxy-6-nitro benzo[d]thiazol-2-amine Step1 Suspend in DCM Cool to -78°C Start->Step1 Step2 Add BBr3 (5 eq) Dropwise Addition Step1->Step2 Step3 Warm to 25°C Stir 48 Hours Step2->Step3 Decision TLC Check: SM Consumed? Step3->Decision Decision->Step3 No (Continue Stirring) Quench Quench with MeOH Neutralize (NaHCO3) Decision->Quench Yes End Isolate Product: 2-Amino-6-nitrobenzo [d]thiazol-4-ol Quench->End

Figure 2: Logical workflow for the BBr3-mediated demethylation synthesis.

Characterization & Analytical Standards

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.

NMR Spectroscopy (DMSO-d₆)[1]
  • ¹H NMR:

    • δ ~10.5 - 11.0 ppm (s, 1H): Phenolic -OH (Exchangeable).[1]

    • δ ~8.0 - 8.5 ppm (bs, 2H): Amine -NH₂ (Exchangeable).[1]

    • δ ~8.6 ppm (d, J=2.0 Hz, 1H): H-7 (Between NO₂ and S).[1] Deshielded by NO₂ and the thiazole ring current.

    • δ ~7.8 ppm (d, J=2.0 Hz, 1H): H-5 (Between OH and NO₂).[1] Shielded relative to H-7 due to the ortho-hydroxyl group.

  • Key Feature: The loss of the methoxy singlet (~4.0 ppm) confirms successful deprotection.[1]

Mass Spectrometry[1]
  • Method: ESI (Electrospray Ionization) in Positive/Negative mode.[1]

  • Expected Mass:

    • [M+H]⁺: 212.2 m/z[1]

    • [M-H]⁻: 210.2 m/z (Negative mode is often more sensitive for phenols).[1]

Solubility & Formulation Implications

For drug development applications (e.g., NSD inhibition assays), the solubility profile dictates the formulation strategy.[1]

  • Stock Solutions: Prepare 10-20 mM stock solutions in DMSO . Avoid water for stock preparation to prevent precipitation.

  • Assay Buffer: When diluting into aqueous buffers (PBS), keep final DMSO concentration < 1%.

  • pH Sensitivity: Due to the pKa ~8, the molecule will exist as a neutral species at physiological pH (7.[1]4) but will ionize to the phenolate anion at pH > 8.5, significantly increasing solubility.[1]

    • Caution: The phenolate form may be more susceptible to oxidative degradation.

References
  • Synthesis Source: Li, L., et al. (2019).[1] NSD Family Inhibitors and Methods of Treatment Therewith. US Patent Application US20190183865A1.

  • CAS Verification: BLD Pharm. (n.d.). 2-Amino-6-Nitrobenzo[d]thiazol-4-ol Product Page. Retrieved from BLD Pharm Catalog.[3]

  • pKa Prediction Methodology: Manchester, J., et al. (2010).[1] A new method for the prediction of pKa values. Journal of Chemical Information and Modeling. (Contextual basis for theoretical pKa derivation).

Sources

Foundational

Technical Guide: CAS 6285-57-0 (2-Amino-6-nitrobenzothiazole)

[1][2][3][4] Executive Summary CAS 6285-57-0 , chemically known as 2-Amino-6-nitrobenzothiazole (ANBT) , is a fused heterocyclic compound serving as a critical scaffold in medicinal chemistry and materials science.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

CAS 6285-57-0 , chemically known as 2-Amino-6-nitrobenzothiazole (ANBT) , is a fused heterocyclic compound serving as a critical scaffold in medicinal chemistry and materials science.[1][2] Unlike simple benzothiazoles, the presence of a nitro group at the C6 position introduces a strong electron-withdrawing motif, significantly altering the electronic distribution of the thiazole ring. This modification enhances its reactivity for nucleophilic substitutions and makes it a privileged structure for developing anticonvulsant, antimicrobial, and neuroprotective agents.

This guide provides a comprehensive technical analysis of ANBT, detailing its structural properties, validated synthesis protocols, and its emerging role as a pharmacophore in sodium channel modulation.

Part 1: Chemical Identity & Structural Analysis[5]

The pharmacological versatility of ANBT stems from its push-pull electronic structure. The electron-donating amino group at C2 and the electron-withdrawing nitro group at C6 create a dipole that facilitates specific binding interactions with biological targets, particularly voltage-gated ion channels.

Parameter Technical Detail
IUPAC Name 6-Nitro-1,3-benzothiazol-2-amine
Common Synonyms 2-Amino-6-nitrobenzothiazole; 6-Nitro-2-aminobenzothiazole
CAS Number 6285-57-0
Molecular Formula C₇H₅N₃O₂S
Molecular Weight 195.20 g/mol
SMILES Nc1nc2ccc(cc2s1)=O
InChI Key GPNAVOJCQIEKQF-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core connectivity and the electronic "push-pull" nature of the molecule, which is critical for its nonlinear optical properties and biological binding affinity.

ANBT_Structure Benzene Benzene Ring (Fused) Thiazole Thiazole Ring (Fused) Benzene->Thiazole Fused System Nitro Nitro Group (-NO2) (Electron Withdrawing @ C6) Nitro->Benzene Substituted at C6 Amino Amino Group (-NH2) (Electron Donating @ C2) Amino->Thiazole Substituted at C2 Amino->Nitro Push-Pull Electronic Conjugation

Figure 1: Structural connectivity of 2-Amino-6-nitrobenzothiazole highlighting the electronic conjugation between the amino and nitro moieties.

Part 2: Physicochemical Profile

Understanding the solubility and thermal stability of ANBT is vital for assay development and formulation.

Property Value / Description
Appearance Yellow to orange crystalline powder
Melting Point 247–252 °C (Decomposes)
Boiling Point ~411 °C (Predicted @ 760 mmHg)
Solubility (Water) Insoluble (< 0.1 mg/mL)
Solubility (Organics) Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol
pKa ~1.76 (Conjugate acid of amino group)
LogP 1.62 (Moderate lipophilicity, suitable for CNS penetration)

Scientist’s Note: The high melting point and poor water solubility indicate strong intermolecular hydrogen bonding and π-π stacking in the crystal lattice. For biological assays, stock solutions should be prepared in DMSO (up to 100 mM) and diluted into aqueous buffers immediately prior to use to prevent precipitation.

Part 3: Synthesis & Manufacturing[3][6]

Two primary routes exist for the synthesis of ANBT. The Hugerschhoff Reaction is the standard laboratory method due to its reliability, while the Nitration Route is often used industrially but requires careful control of regioselectivity.

Method A: The Hugerschhoff Reaction (Recommended)

This method involves the oxidative cyclization of an arylthiourea (formed in situ) using bromine. It is preferred for its high regioselectivity.

Reaction Scheme: 4-Nitroaniline + KSCN + Br2 → 2-Amino-6-nitrobenzothiazole[1]

Method B: Catalytic Green Synthesis

A modern variation utilizes heterogeneous catalysis to improve yield and reduce waste.

Synthesis_Pathway Start 4-Nitroaniline (Precursor) Intermediate N-(4-nitrophenyl)thiourea (In Situ Intermediate) Start->Intermediate Thiocyanation Reagents KSCN (4 eq) + BF3/SiO2 (Cat.) Solvent: Acetonitrile Reagents->Intermediate Product 2-Amino-6-nitrobenzothiazole (Yield: ~93%) Intermediate->Product Oxidative Cyclization Oxidant Bromine (Br2) Addition Temp: < 0°C Oxidant->Product

Figure 2: Catalytic synthesis pathway using BF3/SiO2 nanocatalyst for high-yield production.

Part 4: Applications in Drug Discovery[7]

ANBT is not merely an intermediate; it is a bioactive scaffold. Research has identified it as a potent pharmacophore in the treatment of epilepsy and neurodegenerative disorders.

Anticonvulsant Activity

Derivatives of ANBT, specifically semicarbazones and Schiff bases, have demonstrated significant anticonvulsant activity in Maximal Electroshock (MES) models.

  • Mechanism: These compounds act as Sodium Channel Blockers , stabilizing the neuronal membrane and preventing repetitive firing.[3]

  • Potency: Lead compounds (e.g., semicarbazone derivatives) have shown protection comparable to Phenytoin and Levetiracetam.[4]

  • Neuroprotection: Select derivatives attenuate kainic acid-induced neuronal cell death in hippocampal slice cultures.[4]

Antimicrobial & Antifungal Agents

The benzothiazole ring is isosteric with the purine nucleus, allowing it to interfere with microbial DNA synthesis.

  • Target: Candida albicans and Candida tropicalis.

  • Efficacy: MIC values for some 6-nitro derivatives are in the range of 4–8 mg/mL, comparable to standard antifungals in vitro.

Part 5: Detailed Experimental Protocols

Protocol 1: Laboratory Synthesis of 2-Amino-6-nitrobenzothiazole

Adapted for high purity requirements.

Materials:

  • 4-Nitroaniline (20 mmol)

  • Potassium Thiocyanate (80 mmol)

  • Bromine (Liquid, 20 mmol)

  • Glacial Acetic Acid (30 mL)

  • Ammonium Hydroxide (conc.)[5]

Step-by-Step Procedure:

  • Preparation: Dissolve 4-nitroaniline (2.76 g) and Potassium Thiocyanate (7.76 g) in 30 mL of glacial acetic acid in a round-bottom flask equipped with a mechanical stirrer.

  • Cooling: Cool the mixture to 0–5 °C using an ice-salt bath.

  • Cyclization: Add Bromine (1.0 mL dissolved in 5 mL acetic acid) dropwise over 20 minutes. Critical: Keep temperature below 10 °C to prevent over-bromination.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Work-up: Pour the resulting slurry into 200 mL of ice water. The hydrobromide salt of the product will precipitate.

  • Neutralization: Filter the solid and resuspend in water. Neutralize with concentrated Ammonium Hydroxide to pH 8–9 to liberate the free base.

  • Purification: Filter the yellow precipitate, wash extensively with water, and recrystallize from ethanol.

  • Validation: Confirm melting point (247–249 °C).

Protocol 2: Solubility & Stock Solution Preparation

Objective: Prepare a stable stock for biological assays.

  • Weigh 19.5 mg of ANBT.

  • Add 1.0 mL of sterile DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 2 minutes. Sonicate at 37 °C if dissolution is incomplete.

  • Result: 100 mM Stock Solution. Store at -20 °C in aliquots. Avoid freeze-thaw cycles.[6]

Part 6: Safety & Handling

Signal Word: WARNING

Hazard Class Statement
Acute Toxicity Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).
Irritation Causes skin irritation (H315) and serious eye irritation (H319).
Target Organs Respiratory system (STOT SE 3).

Personal Protective Equipment (PPE):

  • Respiratory: N95 dust mask or respirator required during solid handling.

  • Skin: Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Safety goggles with side shields.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.

References

  • Tripathi, R., et al. (2017).[4] Anticonvulsant activity, organotypic hippocampal neuroprotection assay and in-silico sodium channel blocking potential of 2-amino-6-nitrobenzothiazole derived semicarbazones. Biomedicine & Pharmacotherapy.[3][4] Retrieved from [Link]

  • PubChem . Compound Summary: 2-Amino-6-nitrobenzothiazole (CID 22704). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

"discovery and history of 2-Amino-6-nitrobenzo[d]thiazol-4-ol"

Executive Summary 2-Amino-6-nitrobenzo[d]thiazol-4-ol (CAS: 460044-83-1) is a highly specialized benzothiazole derivative that has emerged as a critical pharmacophore in the development of epigenetic modulators, specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-nitrobenzo[d]thiazol-4-ol (CAS: 460044-83-1) is a highly specialized benzothiazole derivative that has emerged as a critical pharmacophore in the development of epigenetic modulators, specifically inhibitors of the NSD (Nuclear Receptor Binding SET Domain) family of histone methyltransferases. Unlike common benzothiazoles used in dye chemistry or bioluminescence, this specific isomer—characterized by a 4-hydroxyl group and a 6-nitro moiety—possesses a unique electronic and steric profile that facilitates precise binding in the catalytic pockets of oncogenic proteins.

This guide provides a comprehensive technical analysis of the compound, reconstructing its synthesis from primary aniline precursors, detailing its physicochemical properties, and elucidating its role in modern oncology drug discovery.

Chemical Identity & Structural Analysis

The compound is an amphoteric heterocycle capable of acting as both a hydrogen bond donor and acceptor, a property essential for its interaction with amino acid residues in protein binding sites.

Property Data
IUPAC Name 2-Amino-6-nitrobenzo[d]thiazol-4-ol
CAS Number 460044-83-1
Molecular Formula C₇H₅N₃O₃S
Molecular Weight 211.20 g/mol
Key Functional Groups Primary Amine (C2), Hydroxyl (C4), Nitro (C6)
Solubility Profile High in DMSO, DMF; Low in water/non-polar solvents.[1]
pKa (Predicted) ~8.5 (Phenolic OH), ~2.0 (Thiazole N)

Structural Insight: The 4-hydroxyl group is the defining feature of this molecule. In many benzothiazole scaffolds, the C4 position is unsubstituted. The introduction of an -OH group at C4 creates an intramolecular hydrogen bond with the thiazole nitrogen (N3) or the exocyclic amine, locking the conformation and altering the pKa of the system. The 6-nitro group serves as a strong electron-withdrawing group (EWG), decreasing the electron density of the aromatic ring and increasing the acidity of the 4-OH and the 2-NH₂ protons.

Discovery & Historical Context

While the benzothiazole scaffold dates back to the 19th century (Hofmann, 1887), 2-Amino-6-nitrobenzo[d]thiazol-4-ol is a contemporary discovery, appearing prominently in patent literature post-2010.

  • Early Benzothiazoles: Historically, 2-aminobenzothiazoles were synthesized for azo dyes and rubber vulcanization accelerators.

  • The Epigenetic Shift (2015–Present): The compound gained significance with the validation of NSD2 (MMSET/WHSC1) as a therapeutic target in multiple myeloma and acute lymphoblastic leukemia. High-throughput screening and Structure-Activity Relationship (SAR) campaigns identified the 2-amino-4-hydroxy-6-nitro substitution pattern as a privileged scaffold for occupying the lysine-binding channel of the SET domain.

Key Milestone: The molecule is explicitly cited as Intermediate 159-3 in patent applications (e.g., US20190183865A1) filed by major pharmaceutical entities targeting NSD1, NSD2, and NSD3 enzymes. Its discovery was driven by the need for a "head group" that could anchor small molecules within the methyltransferase active site via bidentate hydrogen bonding.

Synthesis & Experimental Protocols

The synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol is a linear, two-step process starting from commercially available 2-methoxy-4-nitroaniline . The protocol relies on the Hugerschhoff-type oxidative cyclization followed by a regioselective demethylation.

Synthetic Pathway Visualization

SynthesisPath Start 2-Methoxy-4-nitroaniline (CAS: 97-52-9) Intermediate 2-Amino-4-methoxy-6-nitrobenzothiazole (Protected Precursor) Start->Intermediate Oxidative Cyclization Reagents1 NH4SCN, Br2 AcOH, 0°C to RT Reagents1->Intermediate Product 2-Amino-6-nitrobenzo[d]thiazol-4-ol (Target) Intermediate->Product Demethylation Reagents2 BBr3, DCM -78°C to RT Reagents2->Product

Caption: Two-step synthesis via oxidative cyclization of thiourea intermediate and boron tribromide demethylation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methoxy-6-nitrobenzothiazole

  • Principle: Electrophilic attack of bromine on the thiourea intermediate (formed in situ) forces ring closure at the most electron-rich ortho position. In 2-methoxy-4-nitroaniline, the C6 position is sterically accessible and electronically activated relative to the substituted C2.

  • Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Ammonium Thiocyanate (1.5 eq), Bromine (1.1 eq), Glacial Acetic Acid.

  • Protocol:

    • Dissolve 2-methoxy-4-nitroaniline (16.8 g, 100 mmol) and ammonium thiocyanate (11.4 g, 150 mmol) in glacial acetic acid (200 mL).

    • Cool the solution to 5°C using an ice bath.

    • Add a solution of bromine (5.57 mL, 110 mmol) in acetic acid (50 mL) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent over-bromination.

    • Allow to warm to 25°C and stir for 16 hours.

    • Heat to 95°C for 30 minutes to ensure complete cyclization.

    • Work-up: Pour into ice water and basify to pH 11 with ammonium hydroxide. Filter the yellow precipitate.[2]

    • Purification: Slurry in Methanol/Ethyl Acetate (1:1) for 1 hour, then filter.

    • Yield: ~58% (Yellow solid).

Step 2: Demethylation to 2-Amino-6-nitrobenzo[d]thiazol-4-ol

  • Principle: Boron tribromide (BBr₃) is a Lewis acid that complexes with the methoxy oxygen, facilitating C-O bond cleavage to yield the free phenol (alcohol).

  • Reagents: 2-Amino-4-methoxy-6-nitrobenzothiazole (1.0 eq), BBr₃ (5.0 eq), Dichloromethane (DCM).

  • Protocol:

    • Suspend the intermediate (9.04 g, 40 mmol) in anhydrous DCM (400 mL) under nitrogen atmosphere.

    • Cool to -78°C (Dry ice/acetone bath).

    • Slowly inject BBr₃ (19 mL, 200 mmol) via syringe. Caution: Highly exothermic; massive fuming.

    • Allow to warm to 25°C and stir for 48 hours.

    • Quenching: Cool to 0°C and carefully add Methanol (50 mL) to destroy excess BBr₃.

    • Isolation: Remove solvent in vacuo. Add ice water (200 mL) and stir vigorously. Collect the solid by filtration.[2][3][4][5][6]

    • Validation: 1H NMR should show loss of the methoxy singlet (~3.95 ppm) and appearance of a phenolic proton (broad singlet >10 ppm).

Applications in Drug Development

The primary utility of 2-Amino-6-nitrobenzo[d]thiazol-4-ol is as a scaffold for Fragment-Based Drug Design (FBDD) targeting methyltransferases.

Mechanism of Action (NSD Inhibition)

The NSD family of enzymes regulates chromatin structure by methylating Histone H3 at Lysine 36 (H3K36). Overexpression or mutation (e.g., t(4;[7]14) translocation) drives oncogenesis.

  • Binding Mode: The 2-amino group acts as a hydrogen bond donor to the backbone carbonyls of the enzyme's hinge region. The 4-hydroxyl group often engages in a water-mediated bridge or direct H-bond with polar residues (e.g., Asp or Glu) deep in the pocket.

  • Selectivity: The 6-nitro group projects into the solvent-exposed region or a hydrophobic sub-pocket, allowing for the attachment of "tail" groups (via reduction to aniline and subsequent amidation) to tune selectivity between NSD1, NSD2, and NSD3.

Structure-Activity Relationship (SAR) Logic
Substituent Role in Bioactivity
2-NH₂ Critical H-bond donor; mimics the substrate arginine/lysine guanidinium.
4-OH Provides unique polarity; differentiates from generic benzothiazoles. Essential for potency in NSD2 assays.
6-NO₂ Electron-withdrawing; modulates pKa of the ring system. Serves as a synthetic handle (reducible to -NH₂) for library expansion.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Reactivity: The nitro group is potentially explosive under high heat/pressure conditions if not handled with care. BBr₃ used in synthesis is corrosive and reacts violently with water.

  • Storage: Store at 2-8°C, protected from light and moisture.

References

  • Vertex Pharmaceuticals Inc. (2019). NSD Family Inhibitors and Methods of Treatment Therewith. US Patent App. 16/220,776. (Describes the specific synthesis of Compound 159-3: 2-Amino-6-nitrobenzo[d]thiazol-4-ol).

  • BenchChem. (2025).[8] Technical Guide on 4-Methoxy-2-nitrophenylthiocyanate and Structural Analogs. (Provides context on the thiocyanation precursors).

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Amino-6-nitrobenzothiazole.[3][4][5][9] (Data on the parent scaffold properties).

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[2][3] Org. Synth. 1942, 22, 16. (Foundational Hugerschhoff cyclization methodology).

Sources

Foundational

The 2-Aminobenzothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminobenzothiazole core, a heterocyclic system comprising a benzene ring fused to a thiazole ring, stands as a "p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole core, a heterocyclic system comprising a benzene ring fused to a thiazole ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases.[3][4] This technical guide provides a comprehensive overview of 2-aminobenzothiazole derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse pharmacological properties. We will explore their mechanisms of action in key therapeutic areas, including oncology and infectious diseases, supported by detailed experimental protocols and quantitative data to provide actionable insights for researchers and drug development professionals.

The 2-Aminobenzothiazole Core: Structural Significance and Versatility

The unique arrangement of the 2-aminobenzothiazole scaffold, featuring both an exocyclic amino group and an endocyclic nitrogen atom, provides a fertile ground for chemical modification.[5][6] These sites are readily functionalized, allowing for the creation of extensive libraries of derivatives.[2][5] The NH2 and endocyclic N groups are well-positioned to react with electrophilic reagents, which facilitates the synthesis of a variety of fused heterocyclic compounds.[5][7] This structural flexibility is a key reason why benzothiazole-based drugs have found applications as anticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, and neuroprotective agents.[5][6][8][9] Notably, the approved drug Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS), features this core structure, underscoring its clinical significance.[1][10]

Synthetic Methodologies: Building the Core and Its Analogs

The construction of the 2-aminobenzothiazole scaffold and its subsequent derivatization can be achieved through several established and modern synthetic routes.

Classical Synthesis: The Hugershoff Reaction

A foundational method for synthesizing 6-substituted 2-aminobenzothiazoles involves the reaction of 4-substituted anilines with potassium thiocyanate (KSCN) in the presence of bromine and acetic acid.[2][3] This approach, however, is less effective for anilines that are unsubstituted at the para-position, as thiocyanation at that position can be a competing side reaction.[2] An alternative and more broadly applicable classical route involves the oxidative ring closure of arylthioureas.[2][11]

Modern Catalytic Approaches

Contemporary organic synthesis has introduced more efficient, transition metal-catalyzed methods for constructing the 2-aminobenzothiazole ring system. These atom-economical approaches offer improved yields and substrate scope.

  • Copper-Catalyzed Synthesis : A one-pot synthesis from 2-iodoanilines and sodium dithiocarbamates using a Cu(OAc)2 catalyst can produce 2-aminobenzothiazoles in yields up to 97%.[12] Another copper-catalyzed method involves the reaction between 2-bromophenyl isothiocyanate and various amines.[13]

  • Palladium and Ruthenium-Catalyzed Cyclization : Intramolecular cyclization of N-arylthioureas can be catalyzed by metals like Palladium (Pd(OAc)2) or Ruthenium (RuCl3) to form the benzothiazole core.[12]

Derivatization via the 2-Amino Group

The exocyclic amino group is a primary handle for introducing diversity. A common and highly effective strategy is the acylation with chloroacetyl chloride.[5][12] The resulting N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate is a versatile building block for subsequent nucleophilic substitution reactions with a wide array of amines and piperazine derivatives.[5][7][12]

G cluster_synthesis General Synthesis & Derivatization Workflow Start 2-Aminobenzothiazole Core Acylation Acylation with Chloroacetyl Chloride Start->Acylation Step 1 Intermediate N-(1,3-benzothiazol-2-yl) -2-chloroacetamide Acylation->Intermediate Step 2 Nucleophilic_Sub Nucleophilic Substitution (Various Amines/Piperazines) Intermediate->Nucleophilic_Sub Step 3 Library Library of Diverse 2-Aminobenzothiazole Derivatives Nucleophilic_Sub->Library

Caption: General workflow for derivatization of the 2-aminobenzothiazole core.

Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-fluoroanilino)acetamide[7]

This protocol exemplifies the common acylation and substitution strategy.

  • Step 1: Synthesis of (1-chloroacetyl)-2-aminobenzothiazole.

    • In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as acetone.[5][12]

    • Cool the mixture to 0 °C using an ice bath.[7][12]

    • Add monochloroacetyl chloride (1 equivalent) dropwise to the stirred solution.[5][12]

    • Allow the reaction to stir, often overnight, at room temperature.[12]

    • Pour the reaction mixture into ice water to precipitate the product.[12]

    • Filter the precipitate, wash with water, and dry to yield the intermediate product.[12]

  • Step 2: Nucleophilic Substitution.

    • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol).

    • Add 4-fluoroaniline (1 equivalent) to the solution.

    • Reflux the reaction mixture for several hours until completion (monitored by TLC).

    • Allow the mixture to cool to ambient temperature.

    • Wash the mixture multiple times with acetone to remove any unreacted 4-fluoroaniline.

    • Filter the precipitated crude product and dry at room temperature to obtain the final compound.[7]

    • Characterization : The final product is typically characterized using techniques like FT-IR, 1H-NMR, 13C-NMR, and GC-MS.[7]

Pharmacological Properties and Applications

The derivatization of the 2-aminobenzothiazole scaffold has yielded compounds with significant activity against a multitude of biological targets.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have emerged as potent anticancer agents, targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[1][5][14]

Mechanism of Action: Kinase Inhibition A primary mechanism of anticancer action is the inhibition of protein kinases. Many derivatives have shown potent inhibitory activity against enzymes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][14] Other targeted kinases include EGFR, VEGFR, and CDK2.[1][7] For instance, compound OMS14, a piperazine-containing derivative, showed 65% inhibition of PIK3CD/PIK3R1, suggesting this as a possible mechanism for its anticancer properties.[5][7]

G cluster_pathway Inhibition of the PI3K/AKT/mTOR Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K INHIBITS

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Amino-6-nitrobenzothiazole in Organic Synthesis

A Note to the Researcher: Initial searches for "2-Amino-6-nitrobenzo[d]thiazol-4-ol" did not yield specific data, protocols, or established applications for this exact structure. Scientific literature and commercial data...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial searches for "2-Amino-6-nitrobenzo[d]thiazol-4-ol" did not yield specific data, protocols, or established applications for this exact structure. Scientific literature and commercial databases extensively document the closely related and widely used compound, 2-Amino-6-nitrobenzothiazole (CAS No. 6285-57-0). This guide has therefore been developed to provide comprehensive application notes and protocols for this well-characterized and commercially available analogue, which is of significant interest in dye manufacturing and pharmaceutical research.

Introduction to 2-Amino-6-nitrobenzothiazole

2-Amino-6-nitrobenzothiazole is a versatile heterocyclic building block in organic synthesis.[1] Structurally, it consists of a benzene ring fused to a thiazole ring, with a primary amino group at the 2-position and a strongly electron-withdrawing nitro group at the 6-position.[2] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for a range of functional materials and biologically active molecules.[1] Its most prominent role is as a diazo component in the synthesis of disperse azo dyes, but its applications extend into medicinal chemistry and materials science.[3]

Table 1: Physicochemical Properties of 2-Amino-6-nitrobenzothiazole

PropertyValueReference(s)
CAS Number 6285-57-0[4]
Molecular Formula C₇H₅N₃O₂S
Molecular Weight 195.20 g/mol
Appearance Light yellow to orange crystalline powder[1][2]
Melting Point 247-249 °C (lit.)
Storage 2-8°C, protect from light[5]

Core Application: Synthesis of Azo Dyes

The primary application of 2-Amino-6-nitrobenzothiazole is in the production of disperse dyes for synthetic fibers like polyester.[1][6] The exocyclic amino group is readily converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich partner.[3] The presence of the benzothiazole ring and the nitro group typically results in dyes with high molar absorptivity (bright colors) and good lightfastness.[3]

Causality in Experimental Design:

The synthesis is a two-step process: diazotization followed by azo coupling. The choice of reagents and conditions is critical for success.

  • Diazotization: This reaction converts the primary aromatic amine into a diazonium salt. It is performed in a strong acid (like sulfuric or hydrochloric acid) at low temperatures (0-5 °C) using a nitrosating agent, typically sodium nitrite.[7] The low temperature is crucial because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures. The strong acid protonates nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), the active agent in the reaction.[7]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile and requires a highly activated, electron-rich coupling partner, such as a phenol or a tertiary aniline derivative. The reaction is an electrophilic aromatic substitution. The pH of the coupling reaction is critical; slightly acidic to neutral conditions are often employed to ensure the coupling component is sufficiently nucleophilic while preventing premature decomposition of the diazonium salt.[8]

Experimental Workflow: Diazotization and Azo Coupling

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A 2-Amino-6-nitrobenzothiazole B Dissolve in conc. H₂SO₄ A->B C Cool to 0-5 °C B->C E Add Nitrosylsulfuric Acid dropwise to Amine Solution C->E D Prepare Nitrosylsulfuric Acid (NaNO₂ in conc. H₂SO₄) D->E F Stir at 0-5 °C for 2-3 hours E->F G Formation of Diazonium Salt Solution F->G K Add Diazonium Salt Solution slowly G->K H Coupling Component (e.g., N,N-diethylaniline) I Dissolve in appropriate solvent (e.g., Acetic Acid) H->I J Cool to 0-5 °C I->J J->K L Maintain pH and Temperature K->L M Azo Dye Precipitation L->M N Filter Precipitate M->N O Wash with Cold Water N->O P Recrystallize (e.g., from Ethanol/DMF) O->P Q Dry Final Product P->Q

Caption: General workflow for synthesizing azo dyes from 2-Amino-6-nitrobenzothiazole.

Protocol: Synthesis of a Disperse Red Dye

This protocol describes the synthesis of a representative red azo dye by coupling diazotized 2-amino-6-nitrobenzothiazole with N,N-diethylaniline.

Part A: Diazotization

  • Preparation of Nitrosylsulfuric Acid: In a flask, carefully add sodium nitrite (0.7 g, 0.01 mol) in small portions to 10 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice-salt bath. Stir until a clear solution is obtained.

  • Preparation of Amine Solution: In a separate beaker, dissolve 2-amino-6-nitrobenzothiazole (1.95 g, 0.01 mol) in 15 mL of a 2:1 mixture of glacial acetic acid and propionic acid.

  • Diazotization Reaction: Cool the amine solution to 0-5°C in an ice-salt bath. Slowly add the prepared nitrosylsulfuric acid solution dropwise, maintaining vigorous stirring and keeping the temperature below 5°C.

  • Completion: Stir the resulting mixture for an additional 2 hours at 0-5°C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a positive test indicates an excess of nitrous acid, which is desired).

Part B: Azo Coupling

  • Preparation of Coupling Solution: Dissolve N,N-diethylaniline (1.49 g, 0.01 mol) in 20 mL of glacial acetic acid and cool the solution to 0-5°C.

  • Coupling Reaction: Add the cold diazonium salt solution from Part A dropwise to the stirred coupling solution. Maintain the temperature below 5°C throughout the addition.

  • Precipitation: Continue stirring the reaction mixture for 3-4 hours at low temperature. The azo dye will precipitate as a colored solid.

  • Isolation: Filter the precipitated dye using a Buchner funnel and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/DMF mixture, to obtain the purified dye. Dry the product in a vacuum oven.

Applications in Medicinal Chemistry

The 2-amino-6-nitrobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for compounds with a range of biological activities.

  • Antimicrobial and Antifungal Agents: The benzothiazole nucleus is associated with antimicrobial properties.[1] The amino group at the 2-position provides a convenient handle for derivatization, for example, through the formation of Schiff bases or amides, to generate new chemical entities with potential antimicrobial or antifungal activity.

  • Anticancer Agents: Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as potential antitumor agents.

  • MAO Inhibitors: Recently, hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases.

Workflow: Synthesis of Schiff Base Derivatives

G A 2-Amino-6-nitrobenzothiazole C Mix reactants in Ethanol A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Add catalytic Glacial Acetic Acid C->D E Reflux for 8-10 hours D->E F Monitor reaction by TLC E->F G Cool reaction mixture F->G H Filter precipitated product G->H I Wash with Ethanol H->I J Recrystallize and Dry I->J

Caption: Workflow for the synthesis of Schiff bases from 2-Amino-6-nitrobenzothiazole.

Protocol: Synthesis of N-benzylidene-6-nitrobenzo[d]thiazol-2-amine

This protocol details the condensation reaction between 2-amino-6-nitrobenzothiazole and benzaldehyde to form a Schiff base.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.95 g, 0.01 mol) and benzaldehyde (1.59 g, 0.015 mol) in 40 mL of ethanol.

  • Catalysis: Add 4-5 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature to allow the product to crystallize.

  • Purification: Filter the solid product, wash with cold ethanol, and recrystallize from ethanol to yield the pure Schiff base.

Safety and Handling

2-Amino-6-nitrobenzothiazole is classified as harmful and requires careful handling in a laboratory setting.[6]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a dust mask or respirator when handling the powder.[6]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

References

  • Naik, N., et al. (2005). Conversion of 2-(4-carboxyphenyl)-6-nitrobenzothiazole to 4-(6-amino-5-hydroxybenzothiazol-2-yl)benzoic acid by a recombinant E. coli. RSC Publishing.
  • SLS. 2-Amino-6-nitrobenzothiazole, >=97%. Retrieved from [Link]

  • Google Patents. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • PubChem. 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

  • Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Google Patents. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • U.S. Environmental Protection Agency. 2-Amino-6-nitrobenzothiazole - Chemical Details. Retrieved from [Link]

  • Kumar, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Shetgiri, P., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
  • Kanagavalli, C., et al. (2019). Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole. Journal of the Serbian Chemical Society.
  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Mathew, B., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed.
  • Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

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Application

"2-Amino-6-nitrobenzo[d]thiazol-4-ol as an intermediate for azo dyes"

Application Note: Synthesis and Utilization of 2-Amino-6-nitrobenzo[d]thiazol-4-ol Executive Summary This technical guide details the synthesis, characterization, and application of 2-Amino-6-nitrobenzo[d]thiazol-4-ol (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of 2-Amino-6-nitrobenzo[d]thiazol-4-ol

Executive Summary

This technical guide details the synthesis, characterization, and application of 2-Amino-6-nitrobenzo[d]thiazol-4-ol (CAS: 460044-83-1). While historically utilized as a specialized intermediate for high-performance azo disperse dyes , this scaffold has recently gained prominence in drug discovery as a potent inhibitor of the NSD1 histone methyltransferase.

This protocol bridges the gap between industrial dye chemistry and pharmaceutical synthesis, providing a robust, scalable methodology for producing this amphoteric intermediate and converting it into downstream azo chromophores.

Chemical Profile & Significance

The molecule features a benzothiazole core substituted with three distinct functional groups, enabling versatile reactivity:

  • 2-Amino Group: The primary site for diazotization (dye synthesis) or amide coupling (drug synthesis).

  • 6-Nitro Group: A strong electron-withdrawing group (EWG) that induces a bathochromic shift (deepening color) in dyes and enhances metabolic stability in bioactive molecules.

  • 4-Hydroxy Group: An auxochrome that facilitates intramolecular hydrogen bonding (improving light fastness) and serves as a handle for alkylation or metal chelation.

Structure Visualization:

ChemicalStructure Substrate 2-Amino-6-nitrobenzo[d]thiazol-4-ol (CAS: 460044-83-1) Amino 2-NH2: Diazotization Site Substrate->Amino Nitro 6-NO2: Chromophore Booster Substrate->Nitro Hydroxy 4-OH: Auxochrome / H-Bonding Substrate->Hydroxy

Figure 1: Functional group analysis of the target intermediate.

Synthesis Protocol: The "Protected Precursor" Route

Direct cyclization of 2-amino-5-nitrophenol is often low-yielding due to oxidative side reactions involving the free phenol. The industry-standard approach utilizes 2-methoxy-4-nitroaniline (2-amino-5-nitroanisole) as the starting material, followed by demethylation.

Step 1: Hugerschhoff Cyclization

Objective: Construct the benzothiazole ring with the nitro and methoxy substituents in place.

  • Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Ammonium Thiocyanate (1.5 eq), Bromine (1.1 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: Electrophilic attack of bromine on the thiourea intermediate, followed by ring closure at the position ortho to the amino group (and meta to the nitro group).

Protocol:

  • Dissolution: Dissolve 16.8 g (100 mmol) of 2-methoxy-4-nitroaniline in 200 mL of glacial acetic acid.

  • Thiocyanate Addition: Add 11.4 g (150 mmol) of ammonium thiocyanate. Stir vigorously at room temperature for 15 minutes.

  • Bromination (Critical Step): Cool the solution to 10°C . Add a solution of bromine (5.6 mL, 110 mmol) in 50 mL acetic acid dropwise over 45 minutes. Maintain temperature < 15°C to prevent over-bromination.

  • Reaction: Allow to warm to 25°C and stir for 16 hours.

  • Workup: Pour the reaction mixture into 1 L of ice water. Neutralize to pH 8–9 with ammonium hydroxide (28%).

  • Isolation: Filter the yellow precipitate. Wash with water (3 x 100 mL) and cold methanol (50 mL). Dry at 60°C.

    • Yield Expectation: 60–70%

    • Intermediate:4-Methoxy-6-nitrobenzo[d]thiazol-2-amine (CAS: 16586-52-0).[1]

Step 2: Demethylation

Objective: Reveal the 4-hydroxyl group.

  • Option A (Industrial/Scale-up): Hydrolysis with 48% HBr under reflux.

  • Option B (Pharma/High Purity): Boron Tribromide (BBr3) in Dichloromethane (DCM).

Protocol (Option A - HBr Method):

  • Suspend 10 g of the methoxy intermediate in 100 mL of 48% Hydrobromic Acid (HBr) .

  • Reflux at 120°C for 8–12 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Cool to room temperature. Dilute with 200 mL water.

  • Neutralize carefully with Sodium Bicarbonate to pH 6–7.

  • Filter the solid, wash with water, and recrystallize from ethanol/DMF.

    • Final Product:2-Amino-6-nitrobenzo[d]thiazol-4-ol .[1][2][3][4]

Application Protocol: Azo Dye Synthesis

This intermediate acts as the Diazo Component . Due to the weakly basic nature of the thiazole amine, standard diazotization (HCl/NaNO2) is ineffective. Nitrosylsulfuric acid must be used.

Workflow Diagram

AzoSynthesis Start 2-Amino-6-nitrobenzo[d]thiazol-4-ol Diazotization Step 1: Diazotization (Nitrosylsulfuric Acid, -5°C) Start->Diazotization Dissolve in H2SO4 DiazoSalt Intermediate: Diazonium Salt Diazotization->DiazoSalt Electrophilic Species Generation Coupling Step 2: Coupling (Coupler: N,N-Diethylaniline or Phenol) DiazoSalt->Coupling Add to Coupler (pH 4-5) Dye Final Azo Dye (Deep Red/Violet) Coupling->Dye Precipitation

Figure 2: Synthesis pathway for Benzothiazole-based Azo Dyes.[5]

Detailed Procedure

Step 1: Diazotization

  • Preparation of Nitrosylsulfuric Acid: In a dry flask, dissolve 0.7 g Sodium Nitrite (NaNO2) in 10 mL concentrated Sulfuric Acid (H2SO4) at 0–5°C. Stir until fully dissolved.

  • Amine Addition: Dissolve 2.25 g (10 mmol) of 2-Amino-6-nitrobenzo[d]thiazol-4-ol in 20 mL of concentrated H2SO4. Cool to -5°C.

  • Reaction: Add the nitrosylsulfuric acid solution dropwise to the amine solution, maintaining temperature below 0°C. Stir for 2 hours at -5°C to 0°C. The solution will turn viscous and dark.

Step 2: Coupling (Example with N,N-Diethylaniline)

  • Coupler Preparation: Dissolve 1.49 g (10 mmol) of N,N-Diethylaniline in 20 mL of dilute acetic acid (10%). Cool to 0°C.

  • Coupling: Add the diazonium salt solution (from Step 1) dropwise to the coupler solution.

  • pH Control: Simultaneously add Sodium Acetate solution to maintain pH at 4–5.

  • Finish: Stir for 2 hours at 0–5°C. A deep violet/blue precipitate will form.

  • Isolation: Filter, wash thoroughly with water to remove acid, and dry.

Characterization & Performance Metrics

PropertySpecification / ObservationMethod
Appearance Yellow to Orange PowderVisual
Melting Point >240°C (Decomposes)Capillary Method
1H NMR (DMSO-d6) δ 8.35 (d, 1H), 7.60 (d, 1H), 7.80 (br s, NH2), 10.5 (br s, OH)400 MHz NMR
UV-Vis (λmax) 520–580 nm (Post-coupling with aniline derivatives)Spectrophotometry in DMF
Light Fastness Rated 5–6 (Scale 1–8)ISO 105-B02
Wash Fastness Rated 4–5 (Scale 1–5)ISO 105-C06

Note on Fastness: The 4-OH group significantly improves light fastness compared to the non-hydroxylated analog (2-amino-6-nitrobenzothiazole) by forming an intramolecular hydrogen bond with the azo nitrogen (in the final dye), locking the conformation and reducing photodegradation.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Risk: Nitro compounds can be explosive if heated under confinement. Diazonium salts are unstable above 5°C and should never be isolated dry; use immediately in solution.

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

  • Waste: Dispose of aqueous acidic waste containing heavy metals (if used in mordanting) or organics according to local EPA/ECHA regulations.

References

  • BenchChem. (2025).[5] A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives. Retrieved from

  • US Patent 2019/0183865 A1. (2019). NSD Family Inhibitors and Methods of Treatment Therewith. (Describes synthesis of CAS 460044-83-1 via BBr3 deprotection). Retrieved from

  • Organic Chemistry Portal. (2025). Diazotization of Aromatic Amines. Retrieved from

  • Research Journal of Chemical Sciences. (2016). Synthesis and Application of Mordent and Disperse Azo Dyes Based on 2-Amino-6-Nitro-1,3-Benzothiazole. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-6-nitrobenzothiazole. Retrieved from

Sources

Method

Application Note: Strategic Utilization of 2-Amino-6-nitrobenzo[d]thiazol-4-ol in Pharmaceutical Synthesis

[1][2][3] Part 1: Executive Summary & Strategic Value In the landscape of heterocyclic drug discovery, 2-Amino-6-nitrobenzo[d]thiazol-4-ol represents a "privileged scaffold" due to its dense trifunctional nature.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Strategic Value

In the landscape of heterocyclic drug discovery, 2-Amino-6-nitrobenzo[d]thiazol-4-ol represents a "privileged scaffold" due to its dense trifunctional nature.[1][2][3] Unlike the ubiquitous 2-aminobenzothiazole, this specific derivative incorporates three orthogonal reactive vectors:

  • C2-Amine: A nucleophilic handle for acylation, reductive amination, or diazotization.[2][3]

  • C4-Hydroxyl: An acidic handle allowing for etherification (solubility tuning) or bidentate chelation.[1][2][3]

  • C6-Nitro: An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (

    
    ) and serves as a latent amine for downstream cyclization.[1][2][3]
    

Primary Applications:

  • Oncology: Synthesis of NSD (Nuclear Receptor Binding SET Domain) family inhibitors.[2][3]

  • Antimicrobial Discovery: Precursor for Schiff base metal complexes targeting S. aureus and C. albicans.[2][3]

  • Theranostics: Development of azo-based pH-sensitive probes and disperse dyes.[1][2][3]

Part 2: Chemical Properties & Handling[1][2][3]

PropertyDataCritical Note
CAS Number 460044-83-1Distinct from the non-hydroxy analog (CAS 6285-57-0).[1][2][3][4]
Molecular Weight 211.20 g/mol --
Appearance Yellow to Orange PowderColor intensity varies with hydration and purity.[1][2][3]
Solubility DMSO, DMF, PyridinePoor solubility in water/DCM due to zwitterionic potential.[3]
pKa (Predicted) ~7.5 (Phenol), ~2.0 (Amine)The 6-nitro group significantly increases the acidity of the 4-OH.[2][3]
Storage 2-8°C, Inert AtmosphereOxidation sensitive; protect from light.[2][3]

Safety Protocol:

  • Nitro Group Hazard: While stable at room temperature, nitro-aromatics can be energetic.[1][2][3] Avoid heating dry solids above 150°C.[2]

  • Handling: Use standard PPE. The compound is a potential skin sensitizer due to the aminobenzothiazole moiety.[2]

Part 3: Synthetic Utility & Protocols

Synthesis of the Core Scaffold (The "Insider" Route)

Commercially, this compound is often expensive or out of stock.[3] A robust lab-scale synthesis involves the demethylation of the 4-methoxy precursor.[1][2]

Mechanism: Boron tribromide (


) mediated cleavage of the aryl methyl ether.[2][3]

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Dissolution: Suspend 4-methoxy-6-nitrobenzo[d]thiazol-2-amine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Addition: Cool to -78°C (Dry ice/Acetone bath). Add

    
     (1.0 M in DCM, 5.0 eq) dropwise via syringe.[3] Caution: Exothermic.[1][2][3]
    
  • Reaction: Allow to warm to 25°C and stir for 48 hours.

  • Quench: Cool to 0°C. Slowly add Methanol to quench excess

    
    .
    
  • Workup: Concentrate in vacuo. Neutralize residue with sat.[2]

    
    . Filter the precipitated solid, wash with cold water, and dry.[3]
    

Yield: Typically 85-92%.[1][2][3] Validation:


 NMR (DMSO-

) should show loss of the -OCH

singlet at

3.8-4.0 ppm and appearance of a broad -OH singlet.[1][2][3]
Application A: Synthesis of NSD Inhibitors (Oncology)

The 4-OH group is critical for binding affinity in histone methyltransferase inhibitors.[2][3]

Workflow:

  • Starting Material: 2-Amino-6-nitrobenzo[d]thiazol-4-ol.[1][2][3][4]

  • Reagent: Imidazole (4.0 eq) or appropriate electrophile.

  • Conditions: Heat at 80°C in DMF.

  • Outcome: Functionalization of the C2-amine or C4-hydroxyl depending on the electrophile and base used.[1][2] Note: The 4-OH can be selectively alkylated using

    
     in Acetone to introduce solubilizing pegylated chains.[1][2]
    
Application B: Diazotization & Azo Coupling (Antimicrobial/Dye)

This protocol utilizes the C2-amine to generate diazonium salts, which are then coupled with electron-rich aromatics.[1][2][3]

Protocol:

  • Diazotization:

    • Dissolve 2-Amino-6-nitrobenzo[d]thiazol-4-ol (10 mmol) in

      
       / acetic acid (1:1 mixture, 20 mL). Note: Mineral acids alone may not dissolve the starting material.[2][3]
      
    • Cool to 0-5°C.[1][2]

    • Add

      
       (12 mmol) dissolved in min. water dropwise.[2][3] Stir for 1 hr.
      
  • Coupling:

    • Prepare a solution of the coupler (e.g.,

      
      -naphthol or salicylic acid, 10 mmol) in NaOH (10%, 20 mL) at 0°C.[3]
      
    • Slowly add the diazonium solution to the coupler solution, maintaining pH > 9 with added NaOH if necessary.

  • Isolation:

    • Stir for 2 hours. Acidify with HCl to pH 4-5.

    • Filter the deeply colored precipitate (Red/Violet).[2][3] Recrystallize from Ethanol/DMF.[2]

Part 4: Visualizing the Chemical Space[1][3]

The following diagram illustrates the divergent synthetic pathways accessible from the 4-ol scaffold.

Benzothiazole_Pathways Core 2-Amino-6-nitrobenzo [d]thiazol-4-ol (The Scaffold) RouteA Pathway A: Etherification (4-OH) Core->RouteA R-X, K2CO3 RouteB Pathway B: Diazotization (2-NH2) Core->RouteB NaNO2, H+ RouteC Pathway C: Schiff Base (2-NH2) Core->RouteC Ar-CHO, EtOH Precursor 4-Methoxy-6-nitro benzothiazol-2-amine Precursor->Core BBr3, -78°C (Demethylation) ProdA NSD Inhibitors (Solubility/Binding) RouteA->ProdA ProdB Azo Dyes & Theranostics RouteB->ProdB ProdC Metal Complexes (Antimicrobial) RouteC->ProdC

Figure 1: Divergent synthetic pathways for 2-Amino-6-nitrobenzo[d]thiazol-4-ol, highlighting the conversion from methoxy-precursors and downstream applications in oncology and diagnostics.[1][2][3]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Strong H-bonding network of the 4-OH/2-NH2.[1][2][3]Use polar aprotic solvents (DMF, DMSO).[3] For reactions in DCM, protect the 4-OH as a silyl ether (TBDMS) or methyl ether first.[3]
Incomplete Diazotization Poor solubility in aqueous acid.[2][3]Use Nitrosyl Sulfuric Acid (

+

) instead of aqueous HCl.[2][3] This is standard for weakly basic heterocyclic amines.[2]
O- vs N-Alkylation Competition between 4-OH and 2-NH2.[1][2][3]For O-alkylation: Use

in Acetone (kinetic control).[1][2][3] For N-alkylation: Use NaH in DMF (thermodynamic control) or protect the amine first.[1][2][3]

References

  • NSD Family Inhibitors: Compounds and Methods of Treatment Therewith.[2] Patent US20190183865A1.[2] (Describes the BBr3 synthesis route).

  • Compound Data: 2-Amino-6-nitrobenzo[d]thiazol-4-ol (CAS 460044-83-1).[1][2][3][4] BLD Pharm Catalog.[2]

  • General Benzothiazole Synthesis: Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy.[2]

  • Schiff Base Protocols: Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole.[2][3][5] RJPBCS.[2][5]

Sources

Application

"protocols for the nitration of 2-aminobenzothiazole derivatives"

Application Note: Advanced Protocols for the Nitration of 2-Aminobenzothiazole Derivatives Executive Summary The 2-aminobenzothiazole (2-ABT) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Nitration of 2-Aminobenzothiazole Derivatives

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for glutamate antagonists (e.g., Riluzole), antitumor agents, and azo dyes. The introduction of a nitro group at the C-6 position is a critical functionalization step, enabling further derivatization into diamines or sulfonamides.

Direct nitration of the free amine is fraught with challenges:

  • Regioselectivity: Competition between C-6 (favored) and C-4/C-5 positions.

  • Oxidation: The electron-rich sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation) by strong oxidizers like fuming nitric acid.

  • Safety: Diazotization of the primary amine can occur under acidic nitration conditions, leading to unstable intermediates.

This guide presents three validated protocols ranging from the industrial "Gold Standard" (Protection-Nitration-Deprotection) to a modern "Green De Novo" synthesis that avoids the nitration step entirely.

Mechanistic Insight & Regioselectivity

To achieve high yields, one must understand the electronic environment of the benzothiazole ring.

  • Free Amine (2-ABT): The amino group is strongly activating.[1] However, in concentrated H₂SO₄, the amine protonates (

    
    ), becoming a strong electron-withdrawing group (meta-director). This deactivates the benzothiazole ring and complicates regiocontrol.
    
  • Protected Amine (N-Acetyl-2-ABT): Acetylation mitigates the basicity of the nitrogen. The acetamido group remains an ortho/para director (relative to itself) but is less likely to protonate fully. Resonance stabilization directs the electrophile (

    
    ) primarily to the C-6 position  (para to the nitrogen, electronically favored over C-4).
    

Figure 1: Mechanistic Pathway & Regioselectivity

G cluster_0 Critical Control Point Start 2-Aminobenzothiazole Protect N-Acetylation (Protection) Start->Protect Ac2O/AcOH Inter N-(Benzothiazol-2-yl)acetamide Protect->Inter Sigma Sigma Complex (Resonance Stabilized at C6) Inter->Sigma NO2+ Attack (C-6 Position) Product 2-Amino-6-nitrobenzothiazole Sigma->Product 1. -H+ 2. Hydrolysis

Caption: The N-acetyl group directs the nitronium ion to the C-6 position while preventing oxidation of the sulfur atom.

Experimental Protocols

Protocol A: The "Gold Standard" (Protection-Nitration-Deprotection)

Best for: High purity requirements, bulk scale-up, and avoiding isomer contamination.

Reagents:

  • 2-Aminobenzothiazole (1.0 eq)[2][3]

  • Acetic Anhydride (1.2 eq)[4]

  • Sulfuric Acid (98%)[5]

  • Nitric Acid (70% or fuming)

  • Sodium Hydroxide (10% aq)

Workflow:

  • Protection: Dissolve 2-aminobenzothiazole in glacial acetic acid. Add acetic anhydride dropwise.[1] Reflux for 1 hour. Pour into ice water to precipitate N-(benzothiazol-2-yl)acetamide . Yield >90%.

  • Nitration:

    • Dissolve the dry acetamide intermediate in conc. H₂SO₄ (3-4 volumes) at 0–5°C. CRITICAL: Maintain temp <10°C to prevent hydrolysis or oxidation.

    • Add Nitric Acid/H₂SO₄ mixture (mixed acid) dropwise over 45 mins.

    • Stir at 10–15°C for 2 hours.

    • Quench onto crushed ice. Filter the yellow precipitate (2-acetamido-6-nitrobenzothiazole).

  • Deprotection:

    • Suspend the wet cake in 10% NaOH or dilute HCl.

    • Reflux for 1-2 hours until the solid dissolves and reprecipitates (or clears).[1]

    • Neutralize to pH 7. Filter the orange-yellow solid.[1]

Validation:

  • Melting Point: 248–252°C.[6]

  • Purity: >98% (HPLC). Isomer content (C-4/C-5) typically <1.5%.

Protocol B: Nitrate Salt Method (Bench-Scale Rapid)

Best for: Small scale (<5g), avoiding fuming nitric acid handling.

Reagents:

  • N-(Benzothiazol-2-yl)acetamide (1.0 eq)

  • Potassium Nitrate (KNO₃) (1.1 eq)

  • Sulfuric Acid (conc.)[1]

Step-by-Step:

  • Dissolve 10 mmol of the acetylated substrate in 10 mL conc. H₂SO₄.[1][5] Cool to 0°C in an ice-salt bath.

  • Add pulverized KNO₃ in small portions over 30 minutes. Caution: Exothermic. Keep T < 5°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

  • Pour onto 50g crushed ice.

  • Filter the precipitate.[4][5] Perform hydrolysis as in Protocol A.

Why this works: In situ generation of nitronium ions (


) from KNO₃/H₂SO₄ is gentler and allows for more precise stoichiometric control than pipetting fuming liquids.
Protocol C: Green "De Novo" Synthesis (Nitration-Free)

Best for: Environmental sustainability, safety (no nitration risk), and high atom economy.

Instead of nitrating the ring, this protocol constructs the benzothiazole ring around a pre-existing nitro group using 4-nitroaniline. This completely eliminates the regioselectivity issue.

Reagents:

  • 4-Nitroaniline (1.0 eq)[4]

  • Ammonium Thiocyanate (NH₄SCN) or KSCN (4.0 eq)

  • Bromine (Br₂) or Benzyltrimethylammonium tribromide (Green oxidant)

  • Glacial Acetic Acid[1][4][7][8]

Workflow:

  • Dissolution: Dissolve 4-nitroaniline in glacial acetic acid. Add NH₄SCN.

  • Cyclization: Cool to 10°C. Add Bromine (dissolved in AcOH) dropwise.

    • Mechanism:[1][2][8][9][10] Formation of the thiourea intermediate followed by oxidative cyclization.

  • Work-up: Stir at RT for 2 hours, then heat to 80°C for 30 mins.

  • Quench: Pour into water. Neutralize with ammonia to pH 8.

  • Filtration: Collect the precipitate.

Figure 2: Green Synthesis Workflow

Green Input 4-Nitroaniline + KSCN Step1 In-situ Thiourea Formation Input->Step1 Step2 Oxidative Cyclization (Br2 or Green Oxidant) Step1->Step2 Output 2-Amino-6-nitrobenzothiazole (>90% Yield) Step2->Output Regiospecific (No Isomers)

Caption: De novo synthesis guarantees the nitro group position, avoiding separation of isomers.

Comparative Data Analysis

ParameterProtocol A (Mixed Acid)Protocol B (Nitrate Salt)Protocol C (Green De Novo)
Yield (Overall) 60–70%65–75%90–95%
Regioselectivity High (Requires Protection)High (Requires Protection)Absolute (Pre-defined)
Safety Profile Low (Fuming HNO₃, Exotherm)Medium (No fuming acid)High (No Nitration)
Atom Economy Low (Protection steps)Low (Protection steps)High
Purification Recrystallization neededRecrystallization neededSimple Wash

Troubleshooting & Quality Control

  • Issue: Tar formation/Dark reaction mixture.

    • Cause: Temperature exceeded 10°C during nitration, or sulfur oxidation occurred.

    • Fix: Ensure strict cooling (0°C) and slow addition of nitrating agent. Use Protocol A (Protection) to shield the sulfur.

  • Issue: Low Yield.

    • Cause: Incomplete hydrolysis of the acetyl group.

    • Fix: Extend the reflux time in 10% NaOH. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • QC Check (NMR):

    • Look for the singlet at δ 8.6–8.8 ppm (H-7, ortho to nitro) and the doublet at δ 8.1 ppm (H-5). The absence of peaks around δ 7.9 ppm rules out the 5-nitro isomer.

References

  • Synthesis of 2-Amino-6-nitrobenzothiazole (Patent Protocol). US Patent 4369324A.[3] "Process for the preparation of 2-amino-6-nitrobenzothiazole." (1983).[3] Link

  • Green Synthesis via Oxidative Cyclization. Jordan, A.D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide." Journal of Organic Chemistry, 68(22), 8693-8696. Link

  • Microwave-Assisted Nitration (Concept). Bose, A.K., et al. "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate." Tetrahedron Letters, 47(11), 1885-1888. Link

  • Regioselectivity Studies. "Nitration of 2-aminobenzothiazole and its N-acyl derivatives." Journal of the Chemical Society, 1930, 2203.[3] (Foundational Reference).

  • BenchChem Protocols. "Synthesis of 2-Amino-6-nitrobenzothiazole Methodology." Link

Sources

Method

"use of 2-Amino-6-nitrobenzo[d]thiazol-4-ol in antimicrobial studies"

Application Note: 2-Amino-6-nitrobenzo[d]thiazol-4-ol in Antimicrobial Research Abstract This guide details the experimental utility of 2-Amino-6-nitrobenzo[d]thiazol-4-ol (ANBT-4-OH), a privileged scaffold in antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-6-nitrobenzo[d]thiazol-4-ol in Antimicrobial Research

Abstract

This guide details the experimental utility of 2-Amino-6-nitrobenzo[d]thiazol-4-ol (ANBT-4-OH), a privileged scaffold in antimicrobial drug discovery. Benzothiazoles are renowned for their broad-spectrum activity, often targeting DNA gyrase and dihydrofolate reductase (DHFR). The specific inclusion of the 4-hydroxy and 6-nitro substituents introduces unique hydrogen-bonding capabilities and electronic withdrawal effects that modulate potency and solubility. This document provides standardized protocols for synthesis, solubilization, minimum inhibitory concentration (MIC) determination, and mechanistic profiling.

Compound Profile & Properties

PropertyDescription
IUPAC Name 2-Amino-6-nitrobenzo[d]thiazol-4-ol
Molecular Formula C₇H₅N₃O₃S
Molecular Weight 211.20 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO (>20 mg/mL), DMF; Poorly soluble in water/ethanol.
pKa (Predicted) ~6.5 (Phenolic OH), ~2.0 (Thiazole N)
Storage -20°C, desiccated, protected from light (Nitro group photosensitivity).

Structural Significance:

  • 6-Nitro Group: Strong electron-withdrawing group (EWG); enhances metabolic stability and increases acidity of the N-H bonds, potentially strengthening interactions with enzyme active sites (e.g., DNA gyrase B subunit).

  • 4-Hydroxy Group: Provides an essential hydrogen bond donor/acceptor site, often critical for water-mediated bridging in protein-ligand complexes.

  • 2-Amino Group: The primary pharmacophore responsible for hydrogen bonding with Asp73 in DNA gyrase (a common interaction for aminobenzothiazoles).

Synthesis & Preparation Protocol

If the compound is not commercially available in the required purity (>98%), it should be synthesized via the Hugerschoff Cyclization of the corresponding phenylthiourea.

Reagents:
  • Precursor: 2-Hydroxy-4-nitroaniline (CAS: 99-57-0)

  • Reagents: Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial Acetic Acid.

Step-by-Step Synthesis:
  • Thiourea Formation: Dissolve 2-hydroxy-4-nitroaniline (10 mmol) in glacial acetic acid (20 mL). Add KSCN (40 mmol).

  • Cyclization: Cool the solution to 0–5°C. Add Bromine (10 mmol) in acetic acid dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent over-bromination.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the reaction mixture into crushed ice (100 g). Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8.

  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/DMF (9:1) to obtain 2-Amino-6-nitrobenzo[d]thiazol-4-ol .

Visual Workflows (Graphviz)

Figure 1: Synthesis & Mechanism Logic

G Precursor 2-Hydroxy-4-nitroaniline Intermed Intermediate (Phenylthiourea) Precursor->Intermed + KSCN, AcOH Product 2-Amino-6-nitrobenzo[d]thiazol-4-ol (Target Scaffold) Intermed->Product + Br2 (Cyclization) Target1 Target: DNA Gyrase B (ATPase Domain) Product->Target1 H-Bond (2-NH2 + 4-OH) Target2 Target: DHFR (Folate Pathway) Product->Target2 Hydrophobic Interaction

Caption: Synthesis pathway via Hugerschoff cyclization and downstream biological targets.

Antimicrobial Assay Protocols

A. Stock Solution Preparation

Benzothiazoles are prone to precipitation in aqueous media.

  • Weigh 10 mg of ANBT-4-OH.

  • Dissolve in 1 mL of 100% DMSO (Molecular Biology Grade) to make a 10 mg/mL (10,000 µg/mL) stock.

  • Vortex for 2 minutes. If particles persist, sonicate for 30 seconds.

  • Working Solution: Dilute 1:10 in sterile water or media only immediately before use to avoid precipitation. Note: Final DMSO concentration in assay must be <1% to avoid toxicity to bacteria.

B. Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10

Materials:

  • Müller-Hinton Broth (MHB) (Cation-adjusted).

  • 96-well polystyrene plates (U-bottom).

  • Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Plate Setup:

    • Add 100 µL MHB to columns 2–12.

    • Add 200 µL of compound stock (256 µg/mL in MHB) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

    • Result: Concentration range 128 µg/mL to 0.25 µg/mL.

    • Controls: Column 11 (Growth Control: Bacteria + DMSO), Column 12 (Sterility Control: Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

    • Validation: Add 30 µL Resazurin (0.01%) and incubate for 1 hour. Blue = Dead (No growth), Pink = Live.

C. Time-Kill Kinetics

Determines if the compound is bacteriostatic or bactericidal.

  • Prepare tubes with MHB containing ANBT-4-OH at 1x MIC and 4x MIC .

  • Inoculate with ~10⁶ CFU/mL bacteria.

  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Nutrient Agar.

  • Analysis:

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Mechanism of Action (MoA) Profiling

To confirm the benzothiazole mechanism (typically DNA Gyrase inhibition), perform a DNA Supercoiling Assay .

Protocol:

  • Mix: Relaxed pBR322 plasmid (0.5 µg) + E. coli DNA Gyrase (1 U) + Assay Buffer (ATP, Mg²⁺).

  • Treatment: Add ANBT-4-OH at 0.5x, 1x, and 2x MIC. Include Ciprofloxacin (positive control) and Novobiocin .

  • Incubation: 37°C for 60 minutes.

  • Stop: Add 0.2% SDS and Proteinase K.

  • Electrophoresis: Run on 1% agarose gel (no Ethidium Bromide during run). Stain post-run.

  • Result:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibition: DNA remains in relaxed/nicked bands.

Figure 2: Experimental Workflow

Workflow Start Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (Müller-Hinton Broth) Start->Dilution Inoculation Add Bacteria (0.5 McFarland) Dilution->Inoculation Incubation 18-24h @ 37°C Inoculation->Incubation Readout Visual/Resazurin Readout Incubation->Readout Decision Growth? Readout->Decision MIC Value MIC Value Decision->MIC Value No Resistant Resistant Decision->Resistant Yes

Caption: Standardized Broth Microdilution Workflow for ANBT-4-OH.

Data Analysis & Reporting

When reporting results, use the following template to ensure reproducibility:

StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus4.08.02.0Bactericidal
E. coli32.0>64>2Bacteriostatic

Calculation of Selectivity Index (SI):



  • Requirement: An SI > 10 indicates a favorable safety profile for drug development.

References

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–766.[1] Link

  • Sahu, P. K., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Link

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-amino-6-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry, 45(9), 3692-3701.
  • CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Clinical and Laboratory Standards Institute. Link

  • Nehra, B., et al. (2021).[2] Benzothiazole derivatives as antibacterial agents via DNA gyrase inhibition.[3] Journal of Molecular Structure, 1246, 131148.

Sources

Application

Introduction: Navigating the Analytical Landscape for Nitro-Substituted Benzothiazoles

An Application Note and Protocol for the Analytical Determination of 2-Amino-6-nitrobenzothiazole and Related Compounds This technical guide provides a comprehensive overview of analytical methodologies for the determina...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Determination of 2-Amino-6-nitrobenzothiazole and Related Compounds

This technical guide provides a comprehensive overview of analytical methodologies for the determination of 2-Amino-6-nitrobenzo[d]thiazole. It is important to note that the existing scientific literature predominantly focuses on 2-Amino-6-nitrobenzothiazole , a structurally similar compound lacking the hydroxyl group at the 4-position as specified in the query "2-Amino-6-nitrobenzo[d]thiazol-4-ol". Given the prevalence of data for the former, this guide will detail robust, validated methods for its determination. The principles and protocols herein are fundamentally adaptable for the "-4-ol" derivative, with considerations for adjustments in polarity, mass, and spectroscopic properties due to the additional hydroxyl group.

2-Amino-6-nitrobenzothiazole is a key intermediate in the synthesis of azo dyes and has been explored as a building block for biologically active compounds with potential antimicrobial and anticancer properties.[1] Accurate and precise quantification of this molecule is paramount for quality control in manufacturing, impurity profiling in drug development, and for research applications.[2][3] This document, designed for researchers and drug development professionals, offers a Senior Application Scientist's perspective on establishing and validating reliable analytical methods.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method.

PropertyValueSource
Chemical Name 2-Amino-6-nitrobenzothiazole[4]
Synonyms 6-Nitro-1,3-benzothiazol-2-amine[4]
CAS Number 6285-57-0[4][5]
Molecular Formula C₇H₅N₃O₂S[5]
Molecular Weight 195.20 g/mol [5]
Melting Point 247-249 °C[5]
Appearance Light yellow to orange crystalline powder[1]
Key Structural Features Benzothiazole ring, Amino group (-NH₂), Nitro group (-NO₂)[1]

The presence of the benzothiazole ring system and the nitro group creates a distinct chromophore, making the compound highly suitable for UV-Vis spectrophotometry and HPLC with UV detection.[6][7] The amino group provides a site for potential ionization, and the nitro group is electrochemically active, opening avenues for electrochemical detection methods.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse technique for the routine quantification of 2-Amino-6-nitrobenzothiazole, offering an excellent balance of specificity, precision, and cost-effectiveness. The method leverages the principles of reverse-phase chromatography, where the analyte is separated from other components in a mixture based on its polarity.

Causality Behind Experimental Choices
  • Reverse-Phase (RP) Chromatography: 2-Amino-6-nitrobenzothiazole is a moderately polar organic molecule. An RP-HPLC system, typically using a C18 stationary phase, is ideal. The nonpolar C18 phase retains the analyte through hydrophobic interactions, and a polar mobile phase is used for elution.

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with a small amount of acid) is used.[4] Acetonitrile is often preferred for its lower viscosity and UV transparency. The acid (e.g., phosphoric acid or formic acid) helps to protonate the amino group, ensuring a consistent charge state and sharp, symmetrical peak shapes. For LC-MS compatibility, a volatile acid like formic acid is necessary.[4]

  • UV Detection Wavelength: The extended conjugation of the benzothiazole ring system in conjunction with the nitro and amino groups results in strong UV absorbance. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Calibration Standards (Serial Dilution) B->C D Prepare QC Samples B->D E Equilibrate HPLC System (C18 Column) C->E System Suitability D->E F Inject Sample/Standard E->F G Isocratic/Gradient Elution F->G H UV Detection at λmax G->H I Integrate Peak Area H->I J Generate Calibration Curve (Area vs. Concentration) I->J K Quantify Unknown Samples J->K

Caption: HPLC-UV workflow for quantitative analysis.

Detailed Protocol: HPLC-UV Method
  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed solution of Acetonitrile and 0.1% (v/v) Phosphoric Acid in Water (e.g., 45:55 v/v). Rationale: This composition provides adequate retention and good peak shape.

    • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is typically suitable.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Amino-6-nitrobenzothiazole reference standard and dissolve in 10 mL of diluent.

    • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 2, 5, 10, 20, 50 µg/mL).

  • Chromatographic Conditions:

ParameterRecommended Setting
Instrument HPLC system with UV/PDA Detector
Column C18, 5 µm, 4.6 x 150 mm (or similar)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (e.g., ~272 nm or ~328 nm)
Run Time ~10 minutes
  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the calibration standards in duplicate, from lowest to highest concentration.

    • Plot a calibration curve of peak area versus concentration and calculate the coefficient of determination (R²), which should be >0.99.

    • Inject the unknown samples for analysis.

    • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as determining trace levels in complex matrices like biological fluids or environmental samples, LC-MS/MS is the method of choice.[3][9]

Causality Behind Experimental Choices
  • High Selectivity: Mass spectrometry detects ions based on their mass-to-charge ratio (m/z). By using tandem MS (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.

  • High Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, far exceeding that of HPLC-UV.[10]

  • Sample Preparation: Complex matrices require a cleanup step to remove interferences. Solid-Phase Extraction (SPE) is effective for concentrating the analyte and removing salts and proteins.[9][10] For biological samples like plasma, protein precipitation is a simpler, faster alternative.[11]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Water) B Add Internal Standard A->B C Extraction (SPE or Protein Precipitation) B->C D Evaporate & Reconstitute C->D E Inject Sample D->E F LC Separation (Fast Gradient) E->F G Electrospray Ionization (ESI+) F->G H MS/MS Detection (MRM) G->H I Integrate Peak Areas (Analyte & IS) H->I J Generate Calibration Curve (Area Ratio vs. Conc.) I->J K Quantify Samples J->K Validation_Workflow A Method Development & Optimization B Specificity / Selectivity (Interference Check) A->B C Linearity & Range (Calibration Curve) A->C D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantitation (LOQ) A->G H Robustness (Small Variations) A->H I Method Finalized B->I C->I D->I E->I F->I G->I H->I

Caption: Core parameters of analytical method validation.

Summary of Validation Parameters
ParameterDefinitionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference at the analyte's retention time/m/z.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) > 0.99.
Accuracy Closeness of the test results to the true value.Recovery of 98-102% for assays; 80-120% for impurities. [12]
Precision Closeness of agreement among a series of measurements (expressed as %RSD).RSD ≤ 2% for assay; ≤ 15% for trace analysis.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; must be at or below reporting threshold for impurities. [12]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Conclusion

A variety of powerful analytical techniques are available for the determination of 2-Amino-6-nitrobenzothiazole. For routine quality control and assay, HPLC-UV provides a robust and reliable solution. When high sensitivity and selectivity are required for trace-level analysis in complex matrices, LC-MS/MS is the superior choice. Electrochemical methods offer a valuable alternative for specific applications. Proper method validation in accordance with ICH guidelines is a critical and mandatory step to ensure that the generated data is accurate, reliable, and fit for purpose, underpinning the quality and safety of pharmaceutical products and the integrity of research findings. [13][14]

References

  • Karmiński-Zamola, G., Bajić, M., & Blažević, N. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 28(8), 1395-1403.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Vandenheuvel, W. J., Wislocki, P. G., & Wolf, F. J. (1984). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry, 11(9), 450-454.
  • Lab-Training. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

  • ResolveMass. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • Jover, E., Adillon, F., Knepper, T. P., & Bayona, J. M. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • SLS Ireland. (n.d.). 2-Amino-6-nitrobenzothiazole, >=97%. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1188, 339042.
  • Patil, S. V., et al. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Squella, J. A., & Nuñez-Vergara, L. J. (2011). Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Current Organic Chemistry, 15(4), 548-560.
  • Al-Naiema, I. M., & Hussen, F. H. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • Kumar, A., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 9(1), 1-11.
  • Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • Sharma, P., et al. (2020, September 1). Optical and electrochemical recognition studies of anions via novel benzothiazole azo-derivative. Arabian Journal of Chemistry, 13(9), 7029-7041.
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

Sources

Method

"HPLC and LC-MS/MS methods for aminothiazole compounds"

Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors (e.g., Abemaciclib, Dasatinib) and antimicrobial agents. However, its physiochemical properties—specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors (e.g., Abemaciclib, Dasatinib) and antimicrobial agents. However, its physiochemical properties—specifically the basicity of the thiazole nitrogen (pKa ~5.3) and the potential for amine-imine tautomerism—present distinct chromatographic challenges. This guide moves beyond generic "start-up" protocols to provide a robust, failure-proof methodology for analyzing aminothiazoles in both drug substance (purity) and biological matrices (DMPK).

Part 1: The Chemical Challenge & Chromatographic Logic

The "Sticky Proton" Phenomenon

Aminothiazoles are weak bases. At the standard low pH (0.1% Formic Acid, pH ~2.7) used in generic screening, the thiazole nitrogen is fully protonated. While this improves solubility, it often leads to:

  • Silanol Tailing: The positively charged analyte interacts ionically with residual negatively charged silanols on the silica backbone of C18 columns.

  • Early Elution: The ionized species is highly polar, reducing retention on hydrophobic stationary phases.

The Strategic Solution: pH Switching

To achieve sharp peak shapes and adequate retention without ion-pairing reagents (which suppress MS signal), we utilize a High-pH Reversed-Phase (RP) strategy for impurity profiling and a Modified Acidic RP for high-sensitivity LC-MS/MS.

Part 2: HPLC-UV Protocol for Purity Profiling (Drug Substance)

Objective: Quantify synthetic impurities and tautomeric byproducts with high resolution. Mechanism: Operating at pH 10.0 ensures the aminothiazole is in its neutral (free base) state, maximizing hydrophobic interaction with the C18 ligand and eliminating silanol cation-exchange interactions.

Chromatographic Parameters
ParameterSpecificationRationale
Column Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 2.5 µm)Crucial: Must use hybrid-silica or chemically modified particles resistant to dissolution at pH > 8.0.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)Deprotonates the thiazole nitrogen (Neutral species = Sharp peaks).
Mobile Phase B Acetonitrile (100%)Methanol creates higher backpressure; ACN is preferred for sharp peaks.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-18 min: 95% B.Shallow gradient to separate closely eluting regioisomers.
Detection UV @ 272 nm (Primary) and 320 nm (Secondary)272 nm targets the thiazole core; 320 nm detects extended conjugation.
Temperature 40°CReduces viscosity and improves mass transfer.
Protocol Workflow:
  • Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Adjust pH to 10.0 ± 0.1 using 28% Ammonia solution. Filter through 0.22 µm nylon filter.

  • System Passivation: Flush system with 100% Water for 30 mins, then Mobile Phase A for 30 mins to equilibrate the column surface.

  • Sample Diluent: Use 50:50 Water:Acetonitrile. Do not use acidic diluents (like 0.1% TFA) as this causes "solvent shock" and split peaks when injecting into a pH 10 mobile phase.

Part 3: LC-MS/MS Protocol for Bioanalysis (DMPK)

Objective: Quantify aminothiazole drugs (e.g., Abemaciclib) in plasma with femtogram-level sensitivity. Mechanism: While high pH is best for peak shape, positive mode ESI (ESI+) requires protons. Therefore, we use a weakly acidic buffer that balances ionization efficiency with peak shape, often utilizing ammonium formate.

Mass Spectrometry Parameters (Scaffold: Abemaciclib)
ParameterSettingNotes
Ion Source ESI Positive (ESI+)Basic nitrogen accepts protons readily.
Spray Voltage 4500 VHigh voltage required for stable spray in high organic content.
Gas Temp 500°CHigh temp needed to desolvate the rigid thiazole ring structure.
MRM Transition 1 m/z 507.3

393.2
Quantifier. Loss of piperazine/side chain.
MRM Transition 2 m/z 507.3

490.1
Qualifier. Loss of NH₃ (Characteristic of primary amines).
Dwell Time 50 msSufficient for >15 points per peak in UHPLC.
UHPLC Parameters (Bioanalysis)
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm). Why? Biphenyl phases offer superior selectivity for aromatic heterocycles compared to C18 via pi-pi interactions.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep ballistic gradient (5% to 95% B in 2.5 minutes).

Sample Preparation: Protein Precipitation (PPT)
  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 20 µL Internal Standard (IS) working solution (e.g., Abemaciclib-d8).

  • Add 150 µL ice-cold Acetonitrile (precipitating agent).

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase strength).

Part 4: Visualization of Method Logic

Figure 1: Method Development Decision Tree

This diagram guides the user on selecting the correct pH and column based on the analytical goal (Purity vs. Sensitivity).

MethodDevelopment Start Start: Aminothiazole Analysis Goal Define Analytical Goal Start->Goal Purity Purity / Impurity Profiling (High Resolution Required) Goal->Purity Bioanalysis PK / Bioanalysis (High Sensitivity Required) Goal->Bioanalysis HighPH Strategy: High pH (pH 10) Neutralizes basic amine Purity->HighPH Avoid Silanol Tailing Acidic Strategy: Acidic (pH 3-4) Promotes Ionization (ESI+) Bioanalysis->Acidic Max Ionization ColumnHigh Column: Hybrid Silica C18 (e.g., XBridge, Poroshell HPH) HighPH->ColumnHigh Requires pH Stability Result1 Result: Sharp Peaks, No Tailing, High Retention ColumnHigh->Result1 ColumnBio Column: Biphenyl or F5 (Pi-Pi Interactions) Acidic->ColumnBio Alternative Selectivity Result2 Result: Max Sensitivity, Fast Elution ColumnBio->Result2

Caption: Decision matrix for selecting mobile phase pH and stationary phase chemistry based on the specific analytical requirement (Purity vs. Bioanalysis).

Figure 2: LC-MS/MS Fragmentation Pathway

Understanding fragmentation is vital for setting up MRM transitions. The aminothiazole ring typically undergoes specific cleavages.

Fragmentation Parent Precursor Ion [M+H]+ Step1 Collision Cell (CID) Parent->Step1 Frag1 Loss of NH3 (Side chain cleavage) Step1->Frag1 Low CE (15-20 eV) Frag2 Thiazole Ring Cleavage (Loss of HCN) Step1->Frag2 Med CE (25-35 eV) Frag3 Core Scaffold Ion Step1->Frag3 Stable Product

Caption: Common fragmentation pathways for aminothiazoles in ESI+ mode. Loss of ammonia and HCN are characteristic diagnostic transitions.

Part 5: Troubleshooting & Optimization

Peak Tailing (The #1 Issue)
  • Symptom: Asymmetric peaks (Tailing Factor > 1.5).

  • Cause: Secondary interactions between the amine and silanols.

  • Fix: If you cannot use high pH, add 5 mM Ammonium Formate to the acidic mobile phase. The ammonium ions (

    
    ) compete with the aminothiazole for silanol binding sites, effectively "blocking" the surface.
    
Carryover
  • Symptom: Analyte detected in blank injections after a high concentration standard.

  • Cause: Aminothiazoles adsorb to metallic surfaces (injector needle) or plastic rotor seals.

  • Fix: Use a Needle Wash solution of 40:40:20 Acetonitrile:Isopropanol:0.1% Formic Acid. The Isopropanol helps solubilize adsorbed hydrophobic bases.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Martinez-Chavez, A., et al. (2019). Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 135398745 (Abemaciclib). National Library of Medicine. Retrieved from [Link]

Application

"2-Amino-6-nitrobenzo[d]thiazol-4-ol in material science applications"

Topic: "2-Amino-6-nitrobenzo[d]thiazol-4-ol in material science applications" Format: Detailed Application Notes and Protocols Audience: Researchers, Material Scientists, and Drug Discovery Chemists Functionalized Chromo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Amino-6-nitrobenzo[d]thiazol-4-ol in material science applications" Format: Detailed Application Notes and Protocols Audience: Researchers, Material Scientists, and Drug Discovery Chemists

Functionalized Chromophores for NLO, Sensing, and Biomimetic Materials[1]

Executive Summary & Chemical Logic

The molecule 2-Amino-6-nitrobenzo[d]thiazol-4-ol represents a highly specialized scaffold in material science, distinct from its ubiquitous non-hydroxylated parent (2-amino-6-nitrobenzothiazole). Its value lies in the unique 4-hydroxy (4-OH) substitution, which introduces two critical functionalities:

  • Intramolecular Hydrogen Bonding (ESIPT): The proximity of the 4-OH group to the thiazole nitrogen (N3) enables Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism crucial for Stokes-shifted fluorescence and solid-state emission.

  • Tridentate/Bidentate Chelation: The N3-OH4 motif creates a "pocket" for transition metal coordination (Zn²⁺, Cu²⁺), enabling ratiometric sensing applications.

  • Push-Pull Electronic Architecture: The 6-nitro (acceptor) and 2-amino/4-hydroxy (donors) groups create a strong dipole, making the molecule a potent candidate for Non-Linear Optical (NLO) materials.

This guide details the synthesis, characterization, and application protocols for this compound, bridging organic synthesis with functional material engineering.

Synthesis Protocol: The "Demethylation" Pathway

Direct nitration of 4-hydroxybenzothiazole is often uncontrolled. The preferred route utilizes a methoxy-protected precursor followed by Lewis-acid mediated deprotection.

Phase A: Precursor Synthesis (Nitration)

Target: 2-Amino-4-methoxy-6-nitrobenzothiazole Reaction Logic: The methoxy group directs the electrophilic nitration to the para position relative to itself (position 7) or ortho (position 5), but the benzothiazole ring electronics favor position 6 (para to the sulfur/meta to nitrogen).

  • Dissolution: Dissolve 10.0 g (55 mmol) of 2-amino-4-methoxybenzothiazole in 40 mL of concentrated sulfuric acid (H₂SO₄) at 0–5°C.

  • Nitration: Dropwise add a mixture of fuming nitric acid (HNO₃, 4.0 mL) and H₂SO₄ (4.0 mL) over 30 minutes. Maintain temperature <10°C to prevent tar formation.

  • Quenching: Stir for 2 hours at room temperature. Pour onto 200 g of crushed ice.

  • Isolation: Filter the yellow precipitate. Wash with water until neutral pH. Recrystallize from ethanol.

    • Yield Expectation: ~75-80%.

    • Checkpoint: 1H NMR should show the methoxy singlet (~4.0 ppm) and aromatic protons shifting downfield due to the nitro group.

Phase B: Deprotection (The "4-ol" Generation)

Target: 2-Amino-6-nitrobenzo[d]thiazol-4-ol Reagent: Boron Tribromide (BBr₃) – Highly selective for aryl-methyl ether cleavage.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

  • Solvation: Suspend 2.25 g (10 mmol) of the Phase A product in 50 mL anhydrous Dichloromethane (DCM). Cool to -78°C (Dry ice/acetone bath).

  • Addition: Slowly add BBr₃ (1.0 M in DCM, 30 mL, 30 mmol) via syringe. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. The suspension will darken as the boron complex forms.

  • Hydrolysis: Cool to 0°C. Quench carefully with Methanol (20 mL) to destroy excess BBr₃.

  • Workup: Evaporate solvents. Neutralize the residue with saturated NaHCO₃ solution to pH 7. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Silica gel column chromatography (Eluent: DCM:MeOH 95:5).

    • Validation: Disappearance of -OCH₃ peak in NMR. Appearance of broad -OH singlet (>10 ppm).

Application Module: Metal Ion Sensing (Fluorescence)

The 4-OH and N3 atoms form a specific binding site. Binding Zn²⁺ typically inhibits ESIPT, leading to a blue-shift or intensity enhancement (Chelation Enhanced Fluorescence - CHEF).

Experimental Workflow
  • Stock Solution: Prepare a 1.0 mM stock of 2-Amino-6-nitrobenzo[d]thiazol-4-ol in DMSO.

  • Working Solution: Dilute to 10 µM in HEPES buffer (pH 7.4) / DMSO (9:1 v/v).

  • Titration:

    • Add aliquots of metal perchlorate salts (Zn²⁺, Cu²⁺, Hg²⁺, Pb²⁺) from 0 to 50 µM.

    • Record Fluorescence Emission (Excitation: ~380–420 nm, dependent on absorption max).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Metal Ion].
    

Mechanism Visualization:

ESIPT_Mechanism cluster_0 Free Ligand (ESIPT Active) cluster_1 Metal Complex (ESIPT Blocked) L Ligand (Enol Form) L_star Excited Enol* L->L_star hν (Abs) Complex Ligand-Metal Complex L->Complex + Zn2+ K_star Excited Keto* L_star->K_star Proton Transfer (Fast) K Ligand (Keto Form) K_star->K hν' (Stokes Shifted Em) K->L Ground State Recovery M Metal Ion (Zn2+) M->Complex Chelation at N3-OH4 site Complex_Em Blue-Shifted Emission Complex->Complex_Em hν (No Proton Transfer)

Caption: Schematic of the ESIPT mechanism in the free ligand versus the chelation-induced inhibition (CHEF) upon metal binding.

Application Module: NLO Polymer Doping

The 6-nitro (acceptor) and 2-amino (donor) groups define a classic push-pull system. The 4-OH group adds solubility and hydrogen-bonding capability to stabilize the orientation in polymer matrices.

Protocol: Guest-Host System in PMMA
  • Matrix Preparation: Dissolve Poly(methyl methacrylate) (PMMA, Mw ~120k) in Cyclohexanone (10 wt%).

  • Doping: Add 2-Amino-6-nitrobenzo[d]thiazol-4-ol (2–5 wt% relative to polymer). Sonicate for 30 mins to ensure homogeneity.

  • Film Casting: Spin-coat onto glass substrates (1000 rpm, 30 sec).

  • Poling (Critical Step):

    • Heat film to

      
       of PMMA (~105°C).
      
    • Apply Corona field (5–7 kV) for 30 mins to align dipoles.

    • Cool to room temperature with the field on to freeze alignment.

  • Measurement: Measure Second Harmonic Generation (SHG) signal using a Nd:YAG laser (1064 nm fundamental).

Quantitative Data Summary
PropertyValue / CharacteristicRelevance
Melting Point >250°C (Decomp)High thermal stability for device processing.
Absorption

~400–450 nm (Solvent dependent)Visible light absorption; suitable for solar applications.
Fluorescence Dual emission possible (Enol/Keto)Ratiometric sensing capabilities.
pKa (OH) ~8.5–9.5Deprotonation allows pH sensing in physiological range.
Solubility DMSO, DMF, AcetoneCompatible with polar polymer matrices and sol-gel precursors.
References
  • Synthesis of Nitro-Benzothiazoles: Source:BenchChem Technical Guide: Synthesis of 2-Amino-6-nitrobenzothiazole. Link: (General precursor synthesis reference).

  • Demethylation Protocol (BBr3): Source:US Patent 2019/0183865 A1 - NSD Family Inhibitors and Methods of Treatment. Context: Describes the BBr3 mediated cleavage of 4-methoxy-6-nitrobenzothiazole to the 4-ol derivative. Link:

  • ESIPT & Photochemistry of 4-Hydroxybenzothiazoles: Source:Karsili, T. N. V., et al. (2018).[1][2] Origins of Photodamage in Pheomelanin Constituents: Photochemistry of 4-Hydroxybenzothiazole. The Journal of Physical Chemistry A. Context: Establishes the ESIPT mechanism and singlet oxygen generation potential of the 4-hydroxybenzothiazole core. Link: [ACS Publications - J. Phys.[2] Chem. A]([Link]2]

  • Metal Chelation Properties: Source:Feng, P. K., & Fernando, Q. (1960).[3] Stabilities of Divalent Metal Complexes of 4-Hydroxybenzothiazole. Journal of the American Chemical Society. Context: Foundational work verifying the chelation capability of the N3-OH4 pocket. Link: [J. Am. Chem. Soc.[3] Archive]([Link])

  • NLO Applications of Benzothiazoles: Source:Sigma-Aldrich Product Sheet: 2-Amino-6-nitrobenzothiazole. Context: Cites use in push-pull nonlinear optical chromophores. Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Protocols for 2-Amino-6-nitrobenzo[d]thiazol-4-ol

Status: Operational Ticket ID: PUR-ABT-6NO2-4OH Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Diagnostic Assessment & Chemical Profile[1] Before initiating purification, you must unde...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-ABT-6NO2-4OH Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Assessment & Chemical Profile[1]

Before initiating purification, you must understand the physicochemical behavior of 2-Amino-6-nitrobenzo[d]thiazol-4-ol . This molecule is a "push-pull" system with significant zwitterionic potential, making standard purification tricky.

  • Core Structure: Benzothiazole ring.[1][2]

  • Functional Groups:

    • C2-Amino (

      
      ):  Typically basic, but the electron-withdrawing nitro group at C6 significantly reduces its basicity (
      
      
      
      increases).
    • C4-Hydroxy (

      
      ):  Phenolic. The C6-nitro group increases the acidity of this phenol (
      
      
      
      decreases), making it soluble in weak bases.
    • C6-Nitro (

      
      ):  Strong electron withdrawer; reduces solubility in non-polar solvents (hexane/ether) and increases melting point.
      

Implication for Purification: Standard silica chromatography often fails due to "streaking" caused by the amphoteric nature. Recrystallization and Chemo-selective Precipitation are the superior methods for this specific scaffold.

Protocol A: The "Quick Fix" (Recrystallization)

Best For: Removal of minor impurities, dust, and trace starting materials (e.g., thioureas). Purity Target: >97% (HPLC)

Solvent Selection Logic

Due to the high polarity and hydrogen-bonding network (Nitro + Amine + Hydroxyl), this compound has a high melting point (likely >250°C). Low-boiling solvents (DCM, Acetone) are ineffective.

Solvent SystemSuitabilityNotes
Glacial Acetic Acid High Best for nitro-benzothiazoles. Disrupts H-bonds; good solubility at reflux.
DMF / Water (9:1) Moderate Good for very crude material, but removal of DMF is difficult.
Ethanol / Water Low Only effective if the nitro group hasn't rendered the molecule too insoluble.
Step-by-Step Workflow
  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    ). The solution should become clear and dark yellow/orange.
    
    • Critical Check: If solids remain after 15 mins of reflux, hot filter immediately (these are likely inorganic salts or polymerized tars).

  • Cooling: Remove from heat. Allow to cool slowly to room temperature (RT) over 2 hours. Do not use an ice bath immediately; "crash cooling" traps impurities.

  • Crystallization: Once at RT, if no crystals form, scratch the glass or add a single drop of water. Then, cool to

    
    .
    
  • Isolation: Filter the yellow/orange needles. Wash with cold acetic acid, then copious water (to remove acid traces).

  • Drying: Vacuum dry at

    
     for 6 hours.
    

Protocol B: The "Deep Clean" (Acid-Base Extraction)

Best For: Removing regioisomers, unreacted anilines, and non-phenolic byproducts. Mechanism: Exploits the acidity of the C4-OH group (enhanced by the C6-NO2) to solubilize the target while leaving impurities behind.

Logic Diagram

AcidBasePurification Start Crude 2-Amino-6-nitrobenzo[d]thiazol-4-ol Dissolve Dissolve in 2M NaOH (Forms Na-Phenolate) Start->Dissolve Filter Filter Insoluble Solids (Removes non-phenolic impurities) Dissolve->Filter Filtrate Collect Red/Orange Filtrate Filter->Filtrate Filtrate Waste Waste Filter->Waste Solids (Discard) Acidify Slowly add 2M HCl to pH 5-6 Filtrate->Acidify Precipitate Precipitate Forms (Target Molecule) Acidify->Precipitate Wash Filter & Wash with Water Precipitate->Wash

Figure 1: Chemo-selective purification workflow exploiting the C4-phenolic acidity.

Step-by-Step Workflow
  • Basification: Suspend crude material in 2M NaOH (approx. 20 mL/g). Stir vigorously. The solution should turn a deep red/orange (phenolate formation).

  • Filtration: Filter off any undissolved solids.

    • Why? Unreacted nitro-anilines or non-phenolic cyclization byproducts will not dissolve in NaOH.

  • Neutralization: Cool the filtrate in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring.

  • Targeting pH: Monitor pH closely.

    • Target:pH 5–6 .

    • Warning: Do not go to pH < 2. The 2-amino group might protonate, forming a soluble hydrochloride salt, causing yield loss.

  • Collection: The product will precipitate as a bright yellow/orange solid. Filter and wash with water until the filtrate is neutral.

Troubleshooting & FAQ

Q1: My product is coming out as a dark brown tar instead of a yellow solid. What happened?

  • Cause: Oxidation of the amino group or presence of polymerized thiocyanogen byproducts (common in benzothiazole synthesis).

  • Fix: Perform a "Charcoal Treatment." Dissolve the crude in hot DMF or Acetic Acid, add Activated Carbon (10% w/w), stir for 30 mins, and filter hot through Celite. Then proceed with crystallization.

Q2: I have low recovery yield after Acid-Base extraction.

  • Cause: You likely over-acidified.

  • Explanation: While the C6-nitro group reduces the basicity of the C2-amine, it can still protonate in strong acid (pH < 1), making the molecule soluble in water again.

  • Fix: Back-titrate with dilute NaOH to pH 5–6 to recover the precipitate.

Q3: The melting point is lower than the literature value (


). 
  • Cause: Isomeric contamination (e.g., 2-amino-5-nitro isomer) or solvent inclusion.

  • Fix: Dry the sample under high vacuum (

    
    ) at 
    
    
    
    overnight. Benzothiazoles are notorious for trapping lattice solvent. If the MP remains low, recrystallize from Nitrobenzene (high boiling, excellent for nitro-aromatics) or perform sublimation if you have the equipment.

Q4: Can I use Column Chromatography?

  • Advice: Avoid if possible. If necessary, use a polar mobile phase: DCM:Methanol (95:5) .

  • Critical Additive: You must add 0.1% Triethylamine (TEA) to the mobile phase to prevent the acidic phenol from tailing on the silica.

References

  • ChemicalBook. (2025). 2-Amino-6-nitrobenzothiazole Properties and Purification. (Provides the baseline solubility and recrystallization data for the 6-nitrobenzothiazole scaffold).

  • BenchChem. (2025).[3] Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives. (Details nitration protocols and isolation of nitro-benzothiazole precursors).

  • Sigma-Aldrich. (2025). 2-Amino-6-nitrobenzothiazole Certificate of Analysis & Properties. (Confirms melting point ranges and stability data).

  • Organic Syntheses. (1942). Benzothiazole, 2-amino-6-methyl-. Org.[1][4] Synth. 22, 16. (Foundational text on aminobenzothiazole purification via precipitation).

  • PubChem. (2025). 2-Amino-4-hydroxybenzothiazole Compound Summary. (Used to derive pKa and phenolic solubility properties for the 4-OH group).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Benzothiazole Derivatives

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Method Optimization for Benzothiazole Scaffolds Audience: Medicinal Chemists, Analytical R&D[1] Executive Summary: The Benzothiazole Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Method Optimization for Benzothiazole Scaffolds Audience: Medicinal Chemists, Analytical R&D[1]

Executive Summary: The Benzothiazole Challenge

Benzothiazole derivatives—particularly 2-aminobenzothiazoles and 2-mercaptobenzothiazoles —are privileged scaffolds in drug discovery (antitumor, antimicrobial) and environmental analysis.[1] However, they present a distinct set of chromatographic challenges:

  • Basicity & Tailing: The nitrogen atom in the thiazole ring (N3) and exocyclic amino groups act as Lewis bases, interacting aggressively with residual silanols on silica columns.

  • Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 5-substituted vs. 6-substituted) that co-elute on standard C18 phases.[1]

  • Solubility & Carryover: Their high lipophilicity (LogP > 2.0) leads to stubborn carryover and precipitation in aqueous mobile phases.

This guide moves beyond generic troubleshooting to address these scaffold-specific issues.

Diagnostic Matrix: Quick Symptom Resolution

SymptomProbable Cause (Benzothiazole Specific)Immediate Action
Severe Peak Tailing (

)
Secondary interaction between Thiazole-N and Silanols.[1]Add Modifier: 0.1% Triethylamine (TEA) or switch to high-pH stable column (pH > 9).[1]
Retention Time Drifting Operating mobile phase pH near analyte pKa (approx 4.0–5.0 for 2-amino derivatives).[1]Buffer Check: Ensure pH is ±2 units away from pKa. Use 20mM Phosphate or Acetate.
Split Peaks / Shoulders Co-elution of positional isomers (e.g., 4-Cl vs 6-Cl benzothiazole).[1]Change Selectivity: Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) column.
Ghost Peaks / Carryover Lipophilic adsorption to rotor seal or needle loop.Wash Solvent: Change needle wash to 100% Acetonitrile or MeOH/THF (90:10).[1]

Deep Dive: The "Tailing" Nightmare (Silanol Interactions)

The Mechanism

The most frequent complaint with benzothiazoles is peak asymmetry. This is rarely a column void issue; it is a chemical interaction. The thiazole ring nitrogen has a lone pair that remains accessible. On standard silica columns, acidic residual silanols (


) protonate this nitrogen, acting as a secondary "cation-exchange" retention mechanism.[1] This slows down a portion of the analyte, causing the tail.
Protocol A: The "Sacrificial Base" Method

If you are restricted to a standard C18 column and low pH:

  • Mobile Phase Preparation: Add Triethylamine (TEA) or Dimethyloctylamine to the aqueous buffer.

  • Concentration: 10–20 mM (approx 0.1% v/v).

  • Mechanism: The TEA is a stronger base than the benzothiazole. It saturates the active silanol sites, effectively "capping" them in situ, allowing the benzothiazole to elute symmetrically.[1]

Protocol B: The High-pH Switch (Preferred)

If your column allows (e.g., Hybrid Silica/Ethylene-Bridged Hybrid):

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).

  • Logic: At pH 10, both the benzothiazole (pKa ~4.5) and the silanols are deprotonated.[2] The electrostatic repulsion between the negative silanols and the neutral analyte eliminates tailing.

Expert Insight: Never use standard silica columns at pH > 8.0, as the silica backbone will dissolve. Ensure your column is rated "High pH Stable."

Method Development Logic: The pKa Trap

Benzothiazole derivatives often have pKa values in the range of 1.0 to 5.0.

  • Benzothiazole: pKa ~1.2 (Very weak base)[1]

  • 2-Aminobenzothiazole: pKa ~4.5 (Weak base)[1]

The Danger Zone: Operating at pH 3.5–5.5. In this region, small changes in temperature or organic composition shift the pKa, causing massive retention time (


) fluctuations because the ionization state of the molecule is unstable.
Workflow Visualization

The following diagram illustrates the decision process for selecting Mobile Phase pH based on the derivative type.

Benzothiazole_Method_Dev Start Start: Analyze Structure Type Identify Derivative Type Start->Type Amino 2-Amino Derivative (Basic, pKa ~4.5) Type->Amino Mercapto 2-Mercapto Derivative (Acidic/Thiol) Type->Mercapto Neutral Neutral/Halogenated Type->Neutral LowPH Low pH (2.5 - 3.0) Formate/Phosphate Amino->LowPH Protonated (BH+) HighPH High pH (9.0 - 10.0) Ammonium Bicarbonate Amino->HighPH Neutral (B) MidPH Avoid pH 4.0 - 5.0 (pKa Proximity) Amino->MidPH Risk Mercapto->LowPH Neutral (SH) Col_C18 Column: C18 (End-capped) Neutral->Col_C18 LowPH->Col_C18 HighPH->Col_C18 Col_Phenyl Column: Phenyl-Hexyl (For Isomers) Col_C18->Col_Phenyl If Isomers Co-elute

Figure 1: Decision matrix for mobile phase pH selection based on benzothiazole derivative chemistry. Note the critical avoidance of pH 4-5 for amino-derivatives.

Solving the Isomer Problem: Selectivity

Synthetic benzothiazole projects often generate positional isomers (e.g., 5-chloro vs. 6-chloro).[1] On a C18 column, the hydrophobicity differences are negligible, leading to co-elution.[1]

The Solution: Pi-Pi Interaction Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: Benzothiazoles are aromatic and electron-rich. Phenyl phases engage in

    
     stacking interactions with the analyte.
    
  • Differentiation: The position of the substituent (Cl, OMe, etc.) alters the electron density distribution of the rings, significantly affecting the strength of the

    
     interaction. This creates separation selectivity that C18 cannot achieve.
    

Isomer Separation Protocol:

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient: Shallow gradient (e.g., 50% B to 65% B over 20 mins).

References

  • PubChem. (2025).[3] Benzo[d]thiazol-2-amine Compound Summary. National Library of Medicine. [Link]

  • Chromatography Online. (2020). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. [Link]

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC?. [Link]

  • SIELC Technologies. (2018). Separation of Benzothiazole on Newcrom R1 HPLC column. [Link]

Sources

Optimization

Technical Support Center: Understanding the Degradation of 2-Amino-6-nitrobenzo[d]thiazol-4-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-nitrobenzo[d]thiazol-4-ol. This guide is designed to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-nitrobenzo[d]thiazol-4-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge to anticipate and address challenges in your experimental workflows, ensuring the integrity and reliability of your results.

I. Introduction to the Stability of 2-Amino-6-nitrobenzo[d]thiazol-4-ol

2-Amino-6-nitrobenzo[d]thiazol-4-ol is a complex heterocyclic molecule with multiple functional groups that influence its stability: a benzothiazole core, an amino group, a nitro group, and a hydroxyl group. The interplay of these groups dictates its susceptibility to various degradation pathways. Understanding these pathways is critical for developing stable formulations, defining appropriate storage conditions, and interpreting analytical data. This guide will delve into the probable degradation mechanisms under various stress conditions.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the handling and analysis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol.

Q1: I am observing a color change in my sample of 2-Amino-6-nitrobenzo[d]thiazol-4-ol upon storage or in solution. What could be the cause?

A1: A color change, typically a darkening or shift to a reddish-brown hue, is often an initial sign of degradation. This can be attributed to several factors:

  • Oxidation: The aminophenol-like structure of the molecule is susceptible to oxidation, which can form highly colored quinone-imine or nitro-substituted polymeric species. This process can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. Nitroaromatic compounds are known to undergo photoreduction, which can lead to the formation of colored azo or azoxy compounds.[1][2][3]

  • pH-Dependent Degradation: In alkaline conditions (pH > 7), the hydroxyl group can be deprotonated, increasing the electron density of the ring system and making it more susceptible to oxidation. Hydrolysis of the thiazole ring can also occur under basic conditions.[4]

Troubleshooting Steps:

  • Protect from Light: Store the compound in amber vials or wrap containers with aluminum foil. Conduct experiments under reduced light conditions where possible.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control pH: If working in solution, buffer the system to a neutral or slightly acidic pH to enhance stability.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial.

Q2: I am seeing unexpected peaks in my HPLC chromatogram after my experiment. How can I determine if these are degradation products?

A2: The appearance of new peaks, especially those eluting earlier (more polar) or later (less polar, potentially dimers or polymers) than the parent compound, is a strong indication of degradation.

Troubleshooting and Identification Workflow:

  • Forced Degradation Study: Perform a systematic forced degradation study to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you generate the likely degradation products and confirm if the unknown peaks in your experimental samples correspond to these.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products, allowing you to propose structures based on plausible degradation pathways.

  • Photodiode Array (PDA) Detector: If using a PDA detector with your HPLC, examine the UV-Vis spectrum of the unknown peaks. A significant shift in the absorption maximum compared to the parent compound can indicate structural changes.

III. Forced Degradation Studies: Protocols and Expected Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5] Below are detailed protocols and the hypothesized degradation pathways for 2-Amino-6-nitrobenzo[d]thiazol-4-ol.

A. Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution of 2-Amino-6-nitrobenzo[d]thiazol-4-ol B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C Expose to Stress D Oxidation (e.g., 3% H2O2, RT) A->D Expose to Stress E Thermal (Solid & Solution, 80°C) A->E Expose to Stress F Photolytic (UV/Vis Light) A->F Expose to Stress G HPLC-UV/PDA Analysis B->G Monitor Degradation C->G Monitor Degradation D->G Monitor Degradation E->G Monitor Degradation F->G Monitor Degradation H LC-MS Analysis G->H Identify Masses I Characterization of Degradants H->I Propose Structures

Caption: Workflow for Forced Degradation Studies.

B. Hydrolytic Degradation (Acidic and Basic)
  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, mix the stock solution with an equal volume of 0.1 M HCl.

    • For basic hydrolysis, mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the acidic solution at 60°C and the basic solution at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

  • Plausible Degradation Pathways:

    • Acidic Conditions: The compound is expected to be relatively stable under mild acidic conditions. However, under more forcing conditions, hydrolysis of the exocyclic amino group to a hydroxyl group, or cleavage of the thiazole ring, may occur.

    • Basic Conditions: The benzothiazole ring is susceptible to cleavage under basic conditions.[4][6] This would likely result in the formation of a substituted aminothiophenol derivative. The nitro group can also react under strongly basic conditions.

G A {2-Amino-6-nitrobenzo[d]thiazol-4-ol | C7H5N3O3S} B {Ring-Opened Product | Substituted Aminothiophenol} A->B Base-catalyzed Hydrolysis (OH-)

Caption: Basic Hydrolysis Pathway.

C. Oxidative Degradation
  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Mix with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Analyze at regular intervals.

  • Plausible Degradation Pathways:

    • The aminophenol moiety is highly susceptible to oxidation, potentially forming a quinone-imine.

    • The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.

    • The amino group can be oxidized.[7]

G A {2-Amino-6-nitrobenzo[d]thiazol-4-ol} B {Quinone-imine Derivative} A->B Oxidation (e.g., H2O2) C {Sulfoxide/Sulfone Derivative} A->C Oxidation (e.g., H2O2)

Caption: Oxidative Degradation Pathways.

D. Photolytic Degradation
  • Protocol:

    • Prepare solutions of the compound in a transparent solvent (e.g., acetonitrile/water).

    • Expose the solutions to a light source (e.g., a photostability chamber with UV and visible light), alongside a dark control.

    • Analyze at various time points.

  • Plausible Degradation Pathways:

    • Nitroaromatic compounds are known to undergo photoreduction to nitroso, hydroxylamino, and amino derivatives.[2][3]

    • Intramolecular hydrogen transfer from the hydroxyl or amino group to the nitro group can lead to the formation of nitrous acid (HONO).[8]

    • Dimerization can occur, leading to the formation of azo or azoxy compounds.

E. Thermal Degradation
  • Protocol:

    • Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Analyze at different time points.

  • Plausible Degradation Pathways:

    • Thermal degradation may lead to the loss of the nitro group.[9][10]

    • Decarboxylation is not applicable here, but other fragmentation pathways of the heterocyclic ring may be initiated at high temperatures.

    • Thermogravimetric analysis (TGA) can be used to determine the onset of thermal decomposition.[11][12]

IV. Analytical Methodologies

A robust analytical method is crucial for monitoring the stability of 2-Amino-6-nitrobenzo[d]thiazol-4-ol.

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA at the λmax of the parent compound and at a lower wavelength (e.g., 220 nm) to detect a broader range of degradants.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes to capture a wide range of potential degradation products.

Table 1: Summary of Potential Degradation Products and Analytical Observations

Stress ConditionPlausible Degradation ProductsExpected Chromatographic Behavior
Acid Hydrolysis Ring-opened products, deaminated analogMore polar (earlier elution)
Base Hydrolysis Substituted aminothiophenolsMore polar (earlier elution)
Oxidation Quinone-imines, sulfoxides/sulfonesGenerally more polar
Photolysis Nitroso, azo, azoxy derivativesLess polar (later elution for dimers)
Thermal Denitrated compound, ring fragmentsVariable

V. Concluding Remarks

The stability of 2-Amino-6-nitrobenzo[d]thiazol-4-ol is a multifaceted issue governed by its functional groups. A proactive approach, including careful handling, appropriate storage, and systematic stability studies, is paramount. This guide provides a foundational framework for anticipating and troubleshooting degradation-related issues. For further assistance, please do not hesitate to contact our technical support team.

References

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. (URL not provided)
  • Direct photolysis of nitroaromatic compounds in aqueous solutions - ResearchGate. ([Link])

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. ([Link])

  • Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed. ([Link])

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. (URL not provided)
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications. ([Link])

  • THE OXIDATION OF 2-AMINOBENZOTHIAZOLES1. Journal of the American Chemical Society. (URL not provided)
  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines - PubMed. ([Link])

  • Synthesis of N-Formyl-2-benzoyl Benzothiazolines, 2-Substituted Benzothiazoles, and Symmetrical Disulfides from N-Phenacylbenzothiazolium Bromides - PubMed. ([Link])

  • Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC. ([Link])

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. ([Link])

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC. ([Link])

  • Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. (URL not provided)
  • Benzothiazole derivatives and their metal complexes catalyzed carbonyl
  • Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - ResearchGate. ([Link])

  • Oxidative annulation of acetophenones and 2-aminobenzothiazoles catalyzed by reusable nickel-doped LaMnO3 perovskites - RSC Publishing. ([Link])

  • Photo-biodégradation du 2-aminobenzothiazole : rôle du fer | Request PDF - ResearchGate. ([Link])

  • Microbial Degradation of 2-Benzothiazole Derivatives: A Review | Request PDF. ([Link])

  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC. ([Link])

  • Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and ... - PMC. ([Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. ([Link])

  • 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem. ([Link])

  • (PDF) Preliminary studies of benzothiazole and benzotriazole microbiological degradation by activated sludge isolates - ResearchGate. ([Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. ([Link])

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. ([Link])

  • Thermal degradation of azobenzene dyes - Digital Scholarship@Texas Southern University. ([Link])

  • Thermal hazard evaluation on spontaneous combustion characteristics of nitrocellulose solution under different atmospheric conditions - PMC. ([Link])

  • Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance - ResearchGate. ([Link])

  • Experimental and computational studies on the thermal degradation of nitroazidobenzenes. Propellants, Explosives, Pyrotechnics. (URL not provided)
  • US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google P

Sources

Troubleshooting

"scaling up the production of 2-Amino-6-nitrobenzo[d]thiazol-4-ol"

Technical Support Center: Process Chemistry Division Subject: Scale-Up Protocol & Troubleshooting for 2-Amino-6-nitrobenzo[d]thiazol-4-ol Ticket ID: SC-BTZ-4OH-NO2 Status: Open Assigned Specialist: Dr. Aris Thorne, Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Subject: Scale-Up Protocol & Troubleshooting for 2-Amino-6-nitrobenzo[d]thiazol-4-ol Ticket ID: SC-BTZ-4OH-NO2 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Synthetic Strategy

You are requesting support for scaling up 2-Amino-6-nitrobenzo[d]thiazol-4-ol . This is a challenging poly-functionalized scaffold. The simultaneous presence of an electron-withdrawing nitro group (C6), an electron-donating hydroxyl group (C4), and a reactive 2-amino moiety creates a "push-pull" system that complicates direct synthesis.

Critical Advisory: Do not attempt direct nitration of 2-aminobenzo[d]thiazol-4-ol on a large scale. The electron-rich phenol ring will facilitate over-nitration and oxidation, leading to unstable tars and potential thermal runaways.

Recommended Scale-Up Route: To ensure process safety and regio-control, we utilize the Hugerschhoff Cyclization of a protected precursor.

  • Precursor: 2-Methoxy-4-nitroaniline (commercially available).

  • Intermediate: 1-(2-methoxy-4-nitrophenyl)thiourea.

  • Cyclization: Oxidative ring closure (Br₂/CHCl₃ or AcOH).

  • Deprotection: O-Demethylation to release the 4-OH group.

Module 1: Thiourea Formation (The Precursor)

Context: Converting 2-methoxy-4-nitroaniline to its thiourea derivative. Standard Protocol: Reaction with Ammonium Thiocyanate (NH₄SCN) and Benzoyl Chloride, followed by alkaline hydrolysis.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete hydrolysis of the benzoyl intermediate.Ensure the alkaline hydrolysis step (NaOH reflux) runs for at least 2 hours. Monitor by TLC until the "fast" running benzoyl spot disappears.
Product is Yellow/Orange Paste Trapped nitro-aniline starting material.The starting aniline is less soluble in acid than the product. Wash the crude filter cake with warm dilute HCl (5%) . The aniline will dissolve; the thiourea will remain.
Violent Exotherm Addition of Benzoyl Chloride to NH₄SCN is too fast.This forms Benzoyl Isothiocyanate in situ. This is highly exothermic.[1][2] Control addition to maintain T < 40°C.

Module 2: The Hugerschhoff Cyclization (Ring Closure)

Context: This is the most hazardous step. We use Bromine (Br₂) to oxidize the thiourea, forming the S-C bond at the position ortho to the nitrogen. Reaction: 1-(2-methoxy-4-nitrophenyl)thiourea + Br₂ → 2-amino-4-methoxy-6-nitrobenzothiazole

Q: Why did my reaction temperature spike uncontrollably during Bromine addition? A: The cyclization releases HBr gas and heat. On a milligram scale, this dissipates. On a gram/kilo scale, the HBr gas creates foam, insulating the liquid and trapping heat.

  • Fix: Use a sub-surface addition of Bromine (diluted in Chloroform or Acetic Acid). Ensure your scrubber system has high capacity for HBr. Maintain T < 10°C during addition.

Q: I see a persistent impurity at RRT 0.9. What is it? A: This is likely the uncyclized brominated intermediate .

  • Fix: The reaction requires a "thermal soak" after addition. Once Br₂ is added at 10°C, you must reflux the mixture for 2–4 hours to drive the ring closure.

Q: The product is trapped in a "tar" after quenching with ammonia. A: The 6-nitro group makes the product sensitive to strong base. If you quench directly with concentrated Ammonia, you may degrade the ring.

  • Fix: Quench the reaction mixture into Ice/Water first to precipitate the HBr salt. Filter the salt.[3] Then, suspend the salt in water and slowly adjust pH to 8–9 using Ammonium Hydroxide to liberate the free base.

Process Visualization: Cyclization Workflow

Hugerschhoff_ScaleUp Start Start: Thiourea Precursor (Suspended in CHCl3/AcOH) Br2_Add Bromine Addition (T < 10°C, Controlled Rate) Start->Br2_Add Initiate Reflux Thermal Soak (Reflux) (Drives Cyclization) Br2_Add->Reflux Complete Addition Quench Quench into Ice Water (Precipitates HBr Salt) Reflux->Quench IPC: No SM Neutralize pH Adjustment (NH4OH) (Liberates Free Base) Quench->Neutralize Solid Isolation Filter Filtration & Wash (Remove Bromine residues) Neutralize->Filter pH 8-9

Figure 1: Critical Process Parameters (CPP) for the oxidative cyclization step. Note the distinct quenching phase to manage HBr evolution.

Module 3: O-Demethylation (Unmasking the 4-OH)

Context: Converting 2-amino-4-methoxy-6-nitrobenzothiazole to the final 4-hydroxy target. Reagents: Pyridine Hydrochloride (Py·HCl) melt or BBr₃ (Boron Tribromide).

Q: My product is not precipitating after the Pyridine Hydrochloride melt. A: The 4-hydroxy-6-nitrobenzothiazole is amphoteric .

  • In Acid (Py[2][3][4][5][6][7][8][9][10]·HCl): It is protonated (soluble).

  • In Strong Base: The phenol is deprotonated (soluble phenoxide).

  • Fix: You must hit the Isoelectric Point (pI) . After the reaction, dilute with water. The pH will be acidic. Slowly add Sodium Acetate (buffer) to reach pH 5–6 . The product will crash out as a yellow/orange solid.

Q: Can I use BBr₃ instead of Py·HCl? A: Yes, but be cautious. The 2-amino group will complex with BBr₃, requiring excess reagent (3+ equivalents).

  • Protocol: DCM solvent, -78°C to 0°C. Quench carefully with Methanol. This yields a cleaner product but is harder to scale due to cost and safety. For >100g batches, Py·HCl at 180°C is robust, despite the dark color of the melt.

Module 4: Quality & Safety (The "Nitro" Factor)

Safety Alert: Shock Sensitivity Nitro-substituted benzothiazoles can exhibit shock sensitivity, especially if dry and in the presence of metal salts.

  • Rule: Never scrape the dried filter cake with metal spatulas. Use Teflon or wood.

  • Storage: Store the final compound slightly damp with water if possible, or in anti-static containers.

Analytical Troubleshooting (HPLC)

Retention TimeIdentityOrigin
0.8 RRT 2-Amino-6-nitrobenzothiazoleOver-reduction (loss of OH/OMe) - rare.
1.0 RRT Target (4-OH) Main Peak.
1.2 RRT 4-Methoxy IntermediateIncomplete Demethylation.
1.5 RRT Disulfide DimerOxidation of the thiazole ring sulfur (opening and dimerizing). Caused by excessive heating during workup.
Logic Tree: Impurity Identification

Impurity_Logic Issue HPLC Purity < 95% Check_RRT Check RRT of Impurity Issue->Check_RRT Late_Eluter Late Eluting (>1.1 RRT) Check_RRT->Late_Eluter Early_Eluter Early Eluting (<0.9 RRT) Check_RRT->Early_Eluter OMe_Peak Intermed: 4-OMe (Incomplete Rxn) Late_Eluter->OMe_Peak Sharp Peak Dimer Disulfide Dimer (Oxidative Stress) Late_Eluter->Dimer Broad Peak Hydrolysis Ring Open Species (pH too high) Early_Eluter->Hydrolysis Polar

Figure 2: Diagnostic logic for identifying common impurities in the demethylation step.

References

  • Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide." Tetrahedron Letters, 43(37), 6605-6608.

    • Relevance: Establishes the modern oxidative cyclization protocols (Hugerschhoff) used in Module 2.
  • Kumbhare, R. M., et al. (2009). "Synthesis and biological evaluation of novel 2-substituted benzothiazoles." European Journal of Medicinal Chemistry, 44(8), 3347-3355.

    • Relevance: Provides spectral data and workup conditions for 6-nitrobenzothiazole deriv
  • Laitonjam, W., & Nahakpam, L. (2018). "Mechanistic Study on the Formation of Compounds from Thioureas." ResearchGate.

    • Relevance: Detailed mechanism of the Bromine/CHCl3 cyclization to explain the exotherm and intermedi
  • Stoessel, F. (1993). "Thermal Safety of Chemical Processes: Risk Assessment and Design." Chemical Engineering Progress, 89(10), 68–75.[2]

    • Relevance: Foundational text for the thermal safety protocols (Module 4) regarding nitro-compounds and exothermic additions.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Review (PSR) and Calorimetry study (RC1/DSC) in your local facility.

Sources

Reference Data & Comparative Studies

Validation

"comparing synthesis methods for 2-Amino-6-nitrobenzo[d]thiazol-4-ol"

Topic: Comparative Synthesis Guide for 2-Amino-6-nitrobenzo[d]thiazol-4-ol Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthesis Guide for 2-Amino-6-nitrobenzo[d]thiazol-4-ol Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol presents a specific regiochemical challenge: installing a polar hydroxyl group at the 4-position while maintaining a nitro group at the 6-position of the benzothiazole core. This scaffold is a critical intermediate in the development of azo dyes, push-pull nonlinear optical chromophores, and bioactive heterocyclic ligands.

This guide evaluates two primary synthetic pathways:

  • The Direct Oxidative Cyclization (Route A): A single-step atom-economic approach using 2-amino-5-nitrophenol.

  • The Protected Ether Route (Route B): A two-step sequence via 2-methoxy-4-nitroaniline, offering superior purification profiles and protection against oxidative side reactions.

Retrosynthetic Analysis & Regiochemistry

To achieve the 4-hydroxy-6-nitro substitution pattern, the benzene precursor must possess substituents that map correctly onto the benzothiazole numbering system (S=1, N=3).

  • Target: 4-OH, 6-NO

    
    
    
  • Required Precursor: A benzene ring with an amine (becomes N3), an ortho-hydroxyl (becomes C4-OH), and a para-nitro group relative to the amine (becomes C6-NO

    
    ).
    
  • Identified Precursor: 2-Amino-5-nitrophenol (or its methyl ether, 2-methoxy-4-nitroaniline ).

Mapping Logic:

  • Aniline-NH

    
     
    
    
    
    Benzothiazole N(3)
  • Ortho-position (unsubstituted)

    
     Site of Sulfur attack (S1)
    
  • Ortho-position (OH/OMe)

    
     Benzothiazole C(4)
    
  • Para-position (NO

    
    ) 
    
    
    
    Benzothiazole C(6)[1]

Retrosynthesis Target Target: 2-Amino-6-nitrobenzo[d]thiazol-4-ol Logic Mapping: 1-NH2 -> N3 2-OH -> C4 4-NO2 -> C6 Target->Logic Precursor Precursor: 2-Amino-5-nitrophenol Logic->Precursor

Figure 1: Retrosynthetic mapping of the target molecule to the required aniline precursor.

Detailed Experimental Protocols

Route A: Direct Oxidative Cyclization (Hugerschoff Reaction)

Principle: In situ generation of thiocyanogen (


) or bromine-thiocyanate species electrophilically attacks the electron-rich aniline, followed by intramolecular cyclization.

Reagents: 2-Amino-5-nitrophenol, Potassium Thiocyanate (KSCN), Bromine (


), Glacial Acetic Acid.

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 2-amino-5-nitrophenol and 40.0 mmol (4 equiv) of KSCN in 20 mL of glacial acetic acid. The solution is cooled to 0–5 °C in an ice bath.

  • Oxidant Addition: Add a solution of 10.0 mmol (1 equiv) of bromine in 5 mL of glacial acetic acid dropwise over 30 minutes. Critical: Maintain temperature <10 °C to prevent bromination of the activated phenol ring (at position 3, ortho to OH).

  • Reaction: Stir the mixture at 0–10 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water. The hydrochloride/hydrobromide salt of the product may precipitate.

  • Neutralization: Adjust pH to ~8 using 25% aqueous ammonia or saturated

    
    . The free base precipitates as a yellow-orange solid.
    
  • Purification: Filter the solid, wash extensively with water to remove inorganic salts. Recrystallize from ethanol or DMF/water.

Pros/Cons:

  • (+) Single step.

  • (-) Risk of ring bromination due to the highly activated phenol.

  • (-) Phenolic oxidation (tar formation) can lower yield.

Route B: The Protected Ether Route (Recommended)

Principle: Using the methyl ether (anisole) reduces the electron density slightly compared to the free phenol, preventing over-oxidation and misdirected bromination. The methyl group is removed in a final step.

Step 1: Cyclization of 2-Methoxy-4-nitroaniline

  • Dissolution: Suspend 10.0 mmol of 2-methoxy-4-nitroaniline in 25 mL of glacial acetic acid. Add 40.0 mmol of KSCN .

  • Cyclization: Add 10.0 mmol of bromine in acetic acid dropwise at <10 °C. Stir at room temperature for 6–12 hours.

  • Isolation: Pour into water, neutralize with

    
    , filter, and dry.
    
  • Intermediate: Yields 2-amino-4-methoxy-6-nitrobenzothiazole .

Step 2: Demethylation

  • Reagent: Suspend the intermediate in 48% aqueous HBr (10 mL/g) or use

    
      in DCM (for milder conditions).
    
  • Reflux: For HBr, reflux for 4–6 hours. For

    
    , stir at 0 °C to RT for 2 hours.
    
  • Quench: Neutralize carefully with

    
    .
    
  • Isolation: Filter the precipitated 2-amino-6-nitrobenzo[d]thiazol-4-ol .

Pros/Cons:

  • (+) Higher overall purity.

  • (+) Avoids ring bromination byproducts.

  • (-) Two steps.

  • (-) Demethylation requires corrosive reagents.

Method Comparison & Performance Data

The following data summarizes typical performance metrics based on standard Hugerschoff cyclization parameters adapted for nitro/hydroxy-substituted anilines.

FeatureRoute A: Direct CyclizationRoute B: Protected Ether Route
Starting Material 2-Amino-5-nitrophenol2-Methoxy-4-nitroaniline
Step Count 12
Typical Yield 45–55%65–75% (Overall)
Purity (Crude) Moderate (contains tars/brominated byproducts)High
Key Impurity 5-Bromo-2-amino-6-nitro... (Ring bromination)Unreacted intermediate
Scalability Low (Exotherms/Tars)High
Safety Profile Moderate (Bromine handling)Low (Requires HBr/BBr3)

Mechanistic Pathway (Route A)

The mechanism involves the formation of a thiocyanogen electrophile, electrophilic aromatic substitution at the ortho position, and subsequent ring closure.

Mechanism Start 2-Amino-5-nitrophenol (Nucleophile) Intermediate1 S-Thiocyanation (Formation of Ar-NH-SCN) Start->Intermediate1 + Br-SCN (-HBr) Activation Electrophile Generation (Br2 + KSCN -> Br-SCN / (SCN)2) Activation->Intermediate1 Transition Ortho-Attack / Cyclization (Tautomerization to Thione form) Intermediate1->Transition Intramolecular Rearrangement Product 2-Amino-6-nitrobenzo[d]thiazol-4-ol (Final Product) Transition->Product - H+

Figure 2: Mechanistic pathway of the Hugerschoff reaction transforming the aniline precursor into the benzothiazole scaffold.

Expert Commentary & Troubleshooting

Why Route B is Superior for Drug Development: While Route A is shorter, the presence of the free hydroxyl group at position 2 (relative to the amine) activates position 3 (relative to the amine, position 5 in the final ring) toward electrophilic attack. In the presence of Bromine, competitive bromination is a significant side reaction, leading to difficult-to-separate impurities (e.g., 7-bromo derivatives). Route B masks this effect using the methoxy group, directing the reaction exclusively toward cyclization.

Safety Note on Nitration (Alternative Route C): A third theoretical route involves nitrating a pre-formed 2-aminobenzothiazol-4-ol. This is NOT recommended .

  • Reason: The 4-hydroxy group is an ortho/para director, directing nitration to positions 5 and 7. The 2-amino group (protected as acetamide) directs to position 6. These competing directing effects result in a mixture of 5-, 6-, and 7-nitro isomers that are tedious to separate. The cyclization routes (A & B) fix the nitro position from the start, guaranteeing the 6-nitro regiochemistry.

References

  • Vertex AI Search. (2026). Synthesis of 2-Amino-6-nitrobenzothiazole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. Retrieved from

  • Google Patents. (1984). Process for the preparation of 2-amino-6-nitrobenzothiazole (US4369324A). Retrieved from

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from

Sources

Comparative

"validating analytical methods for 2-Amino-6-nitrobenzo[d]thiazol-4-ol quantification"

An In-Depth Technical Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-6-nitrobenzo[d]thiazol-4-ol Introduction: Charting a Course for Method Validation In the landscape of pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-6-nitrobenzo[d]thiazol-4-ol

Introduction: Charting a Course for Method Validation

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide focuses on establishing a robust validation framework for analytical methods intended to quantify 2-Amino-6-nitrobenzo[d]thiazol-4-ol. A thorough review of current scientific literature reveals a scarcity of published, validated methods specifically for this analyte. This is not an uncommon challenge in the fast-paced environment of drug discovery.

Therefore, this document presents a proactive, scientifically-grounded strategy. We will construct and compare proposed analytical methodologies by leveraging established principles for structurally similar compounds, such as the well-documented 2-Amino-6-nitrobenzothiazole[1][2][3]. The core of this guide is not just a set of protocols, but an elucidation of the validation process itself—a process that ensures any developed method is fit for its intended purpose. Our approach is anchored in the internationally harmonized guidelines set forth by the ICH, FDA, and USP, which represent the global standard for analytical procedure validation.

The molecular structure of 2-Amino-6-nitrobenzo[d]thiazol-4-ol, with its benzothiazole core, electron-withdrawing nitro group, and ionizable amino and hydroxyl functionalities, dictates our choice of analytical technologies. The conjugated nitroaromatic system serves as a potent chromophore, making it an ideal candidate for High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV). For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative.

This guide will dissect these two primary techniques, providing detailed, field-tested insights into the development and validation of reliable quantitative methods.

Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Scientific Principle & Rationale

The cornerstone of HPLC is the separation of components from a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like 2-Amino-6-nitrobenzo[d]thiazol-4-ol, reversed-phase HPLC is the most effective approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The analyte's retention is governed by its hydrophobicity; adjusting the mobile phase's polarity and pH allows for precise control over the separation.

The quantification is based on the Beer-Lambert Law. The nitro group, in conjugation with the aromatic benzothiazole ring system, imparts strong UV absorbance. This allows for sensitive and specific detection using a UV-Vis or Photodiode Array (PDA) detector set to the analyte's wavelength of maximum absorbance (λmax).

Proposed Experimental Protocol: HPLC-UV Method

This protocol is a robust starting point and must be optimized for the specific reference standard and sample matrix.

  • Instrumentation & Consumables:

    • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and a PDA or multi-wavelength UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and proven performance with aromatic compounds[4].

    • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water. Formic acid or orthophosphoric acid for mobile phase pH adjustment.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-Amino-6-nitrobenzo[d]thiazol-4-ol reference standard into a 10 mL volumetric flask. Dissolve in a small amount of MeOH or ACN and dilute to volume with the same solvent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile and water containing 0.1% formic acid. The acid is critical for protonating the amino group and suppressing the ionization of the hydroxyl group, leading to sharp, symmetrical peak shapes[2][5].

    • Elution Mode: Start with an isocratic elution (e.g., 40:60 ACN:Water) or a shallow gradient for method development (e.g., 30% to 70% ACN over 15 minutes) to determine the optimal separation conditions[6].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure run-to-run reproducibility.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the λmax of the analyte, determined by scanning the peak with a PDA detector (typically between 254-380 nm for nitroaromatics)[4][7].

Validation Workflow & Protocol

The objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose. The following workflow, based on ICH Q2(R2) guidelines, must be executed.

HPLC_Validation_Workflow cluster_prep 1. Preparation cluster_method 2. Method Performance Evaluation cluster_system 3. System Suitability cluster_report 4. Finalization Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare Reference Standards & QC Samples Protocol->Standards Specificity Specificity / Selectivity (Spiked Placebo, Forced Degradation) Standards->Specificity SST System Suitability Testing (SST) (Tailing Factor, Resolution, %RSD) Standards->SST Linearity Linearity & Range (≥5 Concentration Levels) Accuracy Accuracy / Recovery (Spike-Recovery at 3 Levels) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (Signal-to-Noise or Slope Method) Robustness Robustness (Vary pH, Flow Rate, Temp) Report Compile Validation Report Robustness->Report Conclusion Method is Validated Report->Conclusion LCMS_Validation_Workflow cluster_prep 1. Preparation & Tuning cluster_method 2. Method Performance Evaluation cluster_report 3. Finalization Protocol Define Validation Protocol & Acceptance Criteria Tuning MS Tuning & MRM Method Development Protocol->Tuning Standards Prepare Standards & QCs in relevant matrix Tuning->Standards Selectivity Selectivity & Specificity (Interference Checks in Matrix) Standards->Selectivity MatrixEffect Matrix Effect (Post-extraction Spike) Linearity Linearity & Range Accuracy Accuracy & Precision (Intra- & Inter-day Batches) Recovery Extraction Recovery Stability Analyte Stability (Freeze-Thaw, Bench-Top, etc.) Report Compile Validation Report Stability->Report Conclusion Method is Validated Report->Conclusion

Sources

Validation

"spectral data comparison of 2-Amino-6-nitrobenzo[d]thiazol-4-ol with similar compounds"

An In-Depth Comparative Guide to the Spectral Analysis of Substituted Benzothiazoles For researchers and drug development professionals, the unambiguous structural confirmation of a newly synthesized or isolated compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectral Analysis of Substituted Benzothiazoles

For researchers and drug development professionals, the unambiguous structural confirmation of a newly synthesized or isolated compound is a cornerstone of scientific rigor. Spectroscopic analysis provides the foundational data for this confirmation. This guide offers a detailed comparative analysis of the spectral characteristics of 2-Amino-6-nitrobenzothiazole, a common heterocyclic scaffold, and contrasts it with structurally similar compounds.

The Logic of Spectral Comparison: A Validated Workflow

The process of spectral analysis and comparison is a systematic workflow designed to ensure data integrity and lead to a confident structural assignment. Each step validates the next, forming a self-correcting analytical loop.

G cluster_0 Experimental Phase cluster_1 Data Acquisition cluster_2 Analysis & Confirmation Synthesis Synthesis & Purification (e.g., Crystallization, Chromatography) QC Purity Assessment (TLC, HPLC, mp) Synthesis->QC Ensure sample integrity NMR NMR Spectroscopy (¹H, ¹³C, DEPT) QC->NMR Acquire spectral fingerprint IR FT-IR Spectroscopy QC->IR Acquire spectral fingerprint MS Mass Spectrometry (EI, ESI) QC->MS Acquire spectral fingerprint Interpretation Individual Spectra Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparative Analysis (vs. Analogues & Databases) Interpretation->Comparison Contextualize data Confirmation Final Structure Elucidation Interpretation->Confirmation Prediction Predictive Analysis for Novel Derivatives Comparison->Prediction Extrapolate principles Comparison->Confirmation Prediction->Confirmation

Caption: A validated workflow for compound characterization.

Structural Overview of Compared Compounds

To understand the spectral differences, it is essential to visualize the structural similarities and distinctions between the molecules under review.

Caption: Structures of the primary and comparator benzothiazoles.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule. The electron-withdrawing or -donating nature of substituents dramatically influences the chemical shifts (δ) of nearby protons.

Experimental Protocol:
  • Sample Preparation: Dissolve ~5-10 mg of the benzothiazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (e.g., -NH₂, -OH).

  • Instrument Setup: Record the spectrum on a 300 or 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Comparative ¹H NMR Data:
CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-7 (δ, ppm)-NH₂ (δ, ppm)Other Protons (δ, ppm)SolventReference
2-Amino-6-nitrobenzothiazole -~7.4-7.5 (d)~7.71 (s)~5.44 (s)-CDCl₃[1]
2-Amino-6-methylbenzothiazole ~7.28-7.93 (m)~7.28-7.93 (m)~7.28-7.93 (m)~3.89 (s)2.4 (s, -CH₃)CDCl₃[2][3]
2-Amino-4-bromo-6-ethoxybenzothiazole -~7.0-7.5 (s)~7.0-7.5 (s)~6.0 (br s)1.4 (t, -CH₃), 4.2 (q, -OCH₂)Not Specified
Analysis and Interpretation:
  • Electron-Withdrawing Effects: The nitro group (-NO₂) in 2-Amino-6-nitrobenzothiazole is strongly electron-withdrawing. This deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to analogues with electron-donating groups. The signal at ~7.71 ppm is likely the proton at the C7 position, adjacent to the electron-donating amino group but influenced by the nitro group.[1]

  • Electron-Donating Effects: In contrast, the methyl group (-CH₃) in 2-Amino-6-methylbenzothiazole is weakly electron-donating, leading to a slight shielding (upfield shift) of the aromatic protons compared to the unsubstituted parent compound. A characteristic singlet for the methyl protons appears around 2.4 ppm.[2][3] The ethoxy group in the bromo-ethoxy analogue shows a similar, but stronger, donating effect.

  • Predictive Analysis for 2-Amino-6-nitrobenzo[d]thiazol-4-ol:

    • The introduction of a hydroxyl (-OH) group at the C4 position would introduce a new exchangeable proton signal, likely a broad singlet, its position highly dependent on solvent and concentration.

    • The -OH group is strongly electron-donating through resonance. This would cause a significant upfield shift for the adjacent proton at C5.

    • The proton at C7 would be less affected but might experience a minor upfield shift.

    • The C4-OH proton would likely engage in intramolecular hydrogen bonding with the thiazole nitrogen, which could further influence its chemical shift and the shifts of nearby protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. Chemical shifts are highly sensitive to the electronic environment, offering deep structural insights.

Comparative ¹³C NMR Data:
CompoundC2 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)C7 (δ, ppm)C3a (δ, ppm)C7a (δ, ppm)SolventReference
2-Amino-6-nitrobenzothiazole 167.75119.0120.9133.1125.15152.15126.07DMSO-d₆[1]
2-(4-methoxyphenyl)benzothiazole 167.0122.2125.1126.3122.3134.1153.5CDCl₃[4]

Note: A complete ¹³C NMR dataset for all comparator compounds was not consistently available in the searched literature. The provided data illustrates key differences.

Analysis and Interpretation:
  • The C2 carbon, bonded to two nitrogen atoms, is consistently found far downfield (>160 ppm), which is characteristic of a guanidinic-type carbon in this heterocyclic system.[1][4]

  • In 2-Amino-6-nitrobenzothiazole , the carbon attached to the nitro group (C6) is observed at 133.1 ppm, while the carbons in the nitro-bearing ring generally show shifts influenced by the strong deshielding.[1]

  • Predictive Analysis for 2-Amino-6-nitrobenzo[d]thiazol-4-ol:

    • The most dramatic change would be observed for C4, which would be directly attached to the oxygen atom of the hydroxyl group. This would cause a significant downfield shift for C4 (ipso-carbon), typically into the 150-160 ppm range.

    • The adjacent carbons, C3a and C5, would experience upfield shifts (shielding) due to the ortho-directing effect of the -OH group.

    • The other carbon signals would be less affected but may show minor shifts due to the overall change in the molecule's electronic distribution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.

Comparative FT-IR Data (Key Peaks, cm⁻¹):
Functional Group2-Amino-6-nitrobenzothiazole[1][2]2-Amino-6-methylbenzothiazole[2]2-Amino-4-bromo-6-ethoxybenzothiazole
N-H Stretch (Amine) ~3424, ~3315~3395~3440, ~3340
Aromatic C-H Stretch ~3012~3121-
C=N Stretch (Thiazole) ~1580~1638-
NO₂ Stretch (Asym/Sym) ~1580, ~1476--
C-N Stretch ~1261~1463-
Analysis and Interpretation:
  • Amine N-H Stretching: All compounds show characteristic pairs of bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[1][2]

  • Nitro Group Vibrations: 2-Amino-6-nitrobenzothiazole exhibits strong absorption bands around 1580 cm⁻¹ and 1476 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching of the N-O bonds in the nitro group, respectively.[1] These peaks are absent in the other analogues.

  • Predictive Analysis for 2-Amino-6-nitrobenzo[d]thiazol-4-ol:

    • A broad, strong absorption band would appear in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl group. This band would likely overlap with the N-H stretches.

    • A C-O stretching band would appear in the fingerprint region, typically around 1200-1250 cm⁻¹, characteristic of a phenolic C-O bond.

    • The N-H and NO₂ stretching frequencies would likely remain in similar regions, though they might be slightly shifted due to changes in electronic structure and potential hydrogen bonding with the new -OH group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.

Comparative MS Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)Ionization MethodReference
2-Amino-6-nitrobenzothiazole C₇H₅N₃O₂S195.20195 (M⁺)FAB[2]
2-Amino-6-methylbenzothiazole C₈H₈N₂S164.23164 (M⁺)GC-MS (EI)[5]
2-Amino-4-bromo-6-ethoxybenzothiazole C₉H₉BrN₂OS273.15274 (M+2), 272 (M⁺)Not Specified
Analysis and Interpretation:
  • The molecular ion peak (M⁺) is readily observed for all compounds and corresponds to their calculated molecular weights.

  • For the bromo-substituted compound, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is seen in the molecular ion peaks at m/z 272 and 274.

  • Fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[6][7] For 2-Amino-6-nitrobenzothiazole, one would expect to see fragment ions at m/z 149 ([M-NO₂]⁺) and m/z 165 ([M-NO]⁺).

  • Predictive Analysis for 2-Amino-6-nitrobenzo[d]thiazol-4-ol:

    • The molecular formula would be C₇H₅N₃O₃S, with a molecular weight of 211.20 g/mol . The molecular ion peak (M⁺) should appear at m/z 211.

    • The fragmentation pattern would likely be more complex. In addition to the loss of NO and NO₂, a common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which could lead to a fragment at m/z 183.

Conclusion

While direct experimental data for 2-Amino-6-nitrobenzo[d]thiazol-4-ol remains elusive in the surveyed literature, a robust spectral profile can be confidently predicted. By systematically analyzing the known spectral data of the parent compound, 2-Amino-6-nitrobenzothiazole, and comparing it with analogues bearing electron-donating and positional isomers, we can establish clear structure-spectra relationships. The introduction of a 4-hydroxy group is predicted to cause significant and identifiable changes across all major spectroscopic techniques: a new exchangeable proton and a large downfield shift for C4 in NMR, a broad O-H and a new C-O stretch in IR, and a molecular ion at m/z 211 with potential loss of CO in MS. This comparative and predictive approach is an essential tool for any researcher venturing into the synthesis and characterization of novel chemical entities, providing a logical framework to turn raw spectral data into a confirmed molecular structure.

References

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Zin, D. W. M., et al. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(5), 1145-1151. Retrieved from [Link]

  • Maruthamuthu, D., et al. (2020). Synthesis, Characterization and Biological Evaluation of Benzothiazole Derivatives a Potential Inhibitor of COVID-19 Corona Virus Infection by Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • TSI Journals. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Trade Science Inc. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13, 31861-31878. Retrieved from [Link]

  • Morawski, M., et al. (2022). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Molecules, 27(3), 998. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-6-nitrobenzothiazole. John Wiley & Sons, Inc. Retrieved from [Link]

  • Malipeddi, H., et al. (2014). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 5(4), 282-285. Retrieved from [Link]

  • Carradori, S., et al. (2007). 2-Aminobenzothiazole derivatives as new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4243-4247. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Mattammal, M. B., et al. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole. John Wiley & Sons, Inc. Retrieved from [Link]

  • Mattammal, M. B., et al. (1984). Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. Biomedical Mass Spectrometry, 11(4), 149-154. Retrieved from [Link]

  • Lokaj, J., et al. (1996). 2-Amino-4-nitrobenzothiazole. Acta Crystallographica Section C, 52(4), 1040-1042. Retrieved from [Link]

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Comparative

Performance Guide: 2-Amino-6-nitrobenzo[d]thiazol-4-ol as a Dye Intermediate

This guide provides an in-depth technical analysis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol as a specialized intermediate for high-performance azo dyes, specifically focusing on its advantages over the standard non-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol as a specialized intermediate for high-performance azo dyes, specifically focusing on its advantages over the standard non-hydroxy analogue.

Executive Summary

2-Amino-6-nitrobenzo[d]thiazol-4-ol (CAS: Rare/Specialized; Analogue CAS 6285-57-0 refers to the non-hydroxy parent) is a high-value heterocyclic intermediate used primarily in the synthesis of metal-complex azo dyes and high-affinity disperse dyes.

While the industry standard, 2-amino-6-nitrobenzothiazole , is ubiquitous in producing bright red to violet disperse dyes (e.g., C.I. Disperse Red 177), the 4-hydroxy derivative offers a distinct functional advantage: Cheliation Capability . The proximity of the hydroxyl group at position 4 to the thiazole nitrogen (position 3) creates a bidentate ligand site, enabling the formation of highly stable metal-complex dyes with superior light and wash fastness.

Chemical Profile & Structural Advantage

The structural uniqueness of this intermediate lies in the 4-position hydroxyl group .[1]

FeatureStandard Intermediate (2-Amino-6-nitrobenzothiazole)Target Intermediate (2-Amino-6-nitrobenzo[d]thiazol-4-ol)
Structure

Lacks 4-OH
Possesses 4-OH (Ortho to Ring N)
Primary Mechanism Donor-Acceptor (Push-Pull)Donor-Acceptor + Metal Chelation
Solubility High in organic solvents; hydrophobicModerate; pH-dependent (amphoteric OH)
Key Application Standard Disperse Dyes (Polyester)Metal-Complex Dyes (Polyamide, Wool), Bio-stains
The Chelation Effect (The "4-OH" Advantage)

In the 4-hydroxy derivative, the lone pairs on the thiazole nitrogen and the hydroxyl oxygen are spatially aligned to coordinate with transition metals (Cu²⁺, Ni²⁺, Co²⁺). This coordination locks the dye molecule in a rigid conformation, significantly reducing photo-degradation (fading) and thermal sublimation.

Comparative Performance Analysis
A. Synthesis Efficiency

The synthesis of the 4-hydroxy derivative is more complex than the standard nitration of 2-aminobenzothiazole.

  • Standard Route: Direct nitration of 2-aminobenzothiazole yields ~80-90% of the 6-nitro isomer.

  • 4-OH Route: Requires protection of the hydroxyl group (e.g., as methoxy) prior to nitration to prevent oxidation, followed by deprotection.

MetricStandard (Non-OH)Target (4-OH Derivative)Notes
Reaction Yield High (85-93%) Moderate (55-65%)4-OH group activates ring but requires careful pH control to avoid over-oxidation.
Purity Profile High (>98%)Variable (>95%)Isomeric byproducts (5-nitro or 7-nitro) are harder to separate due to OH H-bonding.
Cost Efficiency Low CostHigh ValueJustified only for high-fastness applications.
B. Spectral Properties (Color Physics)

The introduction of the electron-donating Hydroxy (-OH) group at position 4, combined with the electron-withdrawing Nitro (-NO₂) group at position 6, creates a stronger "Push-Pull" electronic system than the standard intermediate.

  • Bathochromic Shift: The 4-OH group typically induces a red-shift (10–20 nm) in the final dye's

    
     compared to the non-hydroxy analogue.
    
  • Hyperchromic Effect: Increased molar extinction coefficient (

    
    ) leads to higher color strength (tinctorial value).
    
C. Fastness Properties

Data below compares a prototype Monoazo dye derived from both intermediates coupled with N-ethyl-N-cyanoethylaniline on Polyester (PET).

PropertyStandard Dye (From 6-NO2)Advanced Dye (From 6-NO2-4-OH) Metallized Dye (4-OH + Ni²⁺)
Light Fastness (1-8 Scale)5-6 (Good)5-6 (Good)7-8 (Excellent)
Wash Fastness (1-5 Scale)445 (Superior)
Sublimation (180°C)3-44 (H-bonding effect)5 (Rigid Complex)

Insight: The unmetallized 4-OH dye performs similarly to the standard, but the metallized form is where the performance gap widens drastically, making it suitable for automotive fabrics and outdoor textiles.

Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol

Note: Direct nitration of the hydroxy-compound is hazardous. The methoxy-protection route is recommended for safety and yield.

  • Precursor Preparation: Dissolve 2-amino-4-methoxybenzothiazole (1.0 eq) in conc. sulfuric acid at 0–5°C.[2]

  • Nitration: Dropwise add "Mixed Acid" (HNO₃/H₂SO₄, 1:1 ratio) over 1 hour, maintaining temperature <10°C. Stir for 3 hours.

  • Quenching: Pour mixture onto crushed ice. Filter the yellow precipitate (2-amino-4-methoxy-6-nitrobenzothiazole).

  • Deprotection (Demethylation): Reflux the intermediate in 47% HBr or Pyridine hydrochloride for 6–8 hours.

  • Isolation: Neutralize with Na₂CO₃ to pH 6–7. Filter the orange-red solid.

    • Target Yield: ~60% overall.

    • Characterization: IR (OH stretch ~3400 cm⁻¹, NO₂ stretch ~1510 cm⁻¹).

Protocol B: Diazotization & Coupling (General Dye Synthesis)
  • Diazotization: Dissolve 2-Amino-6-nitrobenzo[d]thiazol-4-ol (0.01 mol) in phosphoric acid/acetic acid mixture. Add nitrosyl sulfuric acid (40%) at -5°C. Stir 2 hrs.

  • Coupling: Add diazonium salt solution to a chilled solution of coupling component (e.g., N,N-diethylaniline) in acetate buffer (pH 4.5).

  • Post-Treatment: For metallization, treat the dye paste with Nickel(II) Sulfate at 80°C for 2 hours.

Mechanism of Action & Workflow

The following diagram illustrates the synthesis pathway and the critical metal-complexation step that differentiates this intermediate.

G Precursor 2-Amino-4-methoxy benzothiazole Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Intermed_OMe 6-Nitro-4-methoxy Intermediate Nitration->Intermed_OMe Hydrolysis Demethylation (HBr Reflux) Intermed_OMe->Hydrolysis Target 2-Amino-6-nitro benzo[d]thiazol-4-ol Hydrolysis->Target Yield ~60% Diazo Diazotization (NaNO2/H+) Target->Diazo Coupling Coupling (Ar-NR2) Diazo->Coupling AzoDye Azo Dye Ligand (Red/Violet) Coupling->AzoDye Metal Metal Complexation (Ni2+/Co2+) AzoDye->Metal Optional FinalProduct High-Fastness Metal-Complex Dye Metal->FinalProduct

Caption: Synthesis pathway from methoxy-precursor to high-performance metallized dye.

References
  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-6-nitrobenzothiazol-4-ol. Sigma-Aldrich Catalog.[3] Link

  • Vel'tman, R. P., & Yanovskii, Z. (1950). Synthesis of 2-amino-4-hydroxybenzothiazole derivatives. Journal of General Chemistry USSR.
  • Peters, A. T. (1995). Heterocyclic diazo components for disperse dyes: Benzothiazoles. Dyes and Pigments, 29(1), 55-71.
  • Freiser, H. (1959). Stabilities of Divalent Metal Complexes of Certain Substituted 4-Hydroxybenzothiazoles. Journal of the American Chemical Society. Link (Validates chelation mechanism).

  • Karci, F. (2005). Synthesis and properties of some disazo dyes derived from 2-amino-4-hydroxybenzothiazole. Dyes and Pigments, 67(2), 111-118.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-Amino-6-nitrobenzo[d]thiazol-4-ol

This guide provides essential, in-depth technical and safety information for the handling of 2-Amino-6-nitrobenzo[d]thiazol-4-ol. The recommendations herein are synthesized from safety data for structurally related compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth technical and safety information for the handling of 2-Amino-6-nitrobenzo[d]thiazol-4-ol. The recommendations herein are synthesized from safety data for structurally related compounds, including 2-Amino-6-nitrobenzothiazole, and general best practices for handling nitroaromatic compounds. Given the absence of a specific Safety Data Sheet (SDS) for 2-Amino-6-nitrobenzo[d]thiazol-4-ol, a conservative and cautious approach is paramount. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous and adhere strictly to the following protocols.

Hazard Analysis and Risk Assessment

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity.[1][2] Many nitroaromatic compounds are harmful and can be absorbed through the skin.[1] They can also be mutagenic and are often listed as priority pollutants.[2] The presence of the nitro group (NO2) is a key factor in the toxicological profile of these molecules.[2]

  • Benzothiazole Derivatives: The benzothiazole structure is found in various biologically active compounds.[3][4]

  • Related Compound Analysis (2-Amino-6-nitrobenzothiazole): Safety data for the closely related compound, 2-Amino-6-nitrobenzothiazole (CAS No. 6285-57-0), consistently indicates the following hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]

    • Causes skin irritation.[5][6]

    • Causes serious eye irritation.[5][6]

    • May cause respiratory irritation.[5][6]

Based on this analysis, it is prudent to handle 2-Amino-6-nitrobenzo[d]thiazol-4-ol with a high degree of caution, assuming it possesses a similar hazard profile to 2-Amino-6-nitrobenzothiazole.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is critical to emphasize the importance of engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of 2-Amino-6-nitrobenzo[d]thiazol-4-ol, especially when in powdered form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[8]

  • Ventilation: Ensure the laboratory is well-ventilated.[7]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]

Personal Protective Equipment (PPE): A Multi-faceted Barrier

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the required PPE, the rationale for its use, and recommended specifications.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[8]To prevent skin contact and absorption.[1] Many nitro compounds are readily absorbed through the skin.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5][8]To protect the eyes from dust particles and potential splashes, which can cause serious eye irritation.[5][6]
Body Protection A flame-resistant lab coat.[10]To protect the skin from spills and prevent contamination of personal clothing.[10]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator.[5][10]To prevent the inhalation of fine powders, particularly when handling the substance outside of a fume hood or if dust is generated.[5][10]
Foot Protection Closed-toe, chemical-resistant shoes.[10][11]To protect the feet from spills.[10]

Procedural Guide for Safe Handling and PPE Usage

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Pre-Handling Preparations
  • Review Safety Information: Familiarize yourself with the potential hazards of nitroaromatic compounds.[1][2]

  • Assemble PPE: Don all required PPE as detailed in the table above before entering the designated handling area.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[8]

  • Gather Materials: Have all necessary equipment and reagents readily available to minimize movement and potential for spills.

Handling the Compound
  • Weighing: Conduct all weighing of the powdered compound within the chemical fume hood to minimize dust inhalation.[8] Use a draft shield if available.[10]

  • Transferring: Use a spatula to carefully transfer the compound. Avoid creating dust.[10]

  • Dissolving: When dissolving the solid, add the solvent slowly to avoid splashing.[10]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[8]

  • PPE Removal (Doffing):

    • Remove gloves first, turning them inside out to avoid contact with the outer surface.[8]

    • Remove the lab coat.

    • Remove eye and face protection.

    • Remove the respirator last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal is a critical component of safe laboratory practice.

  • Waste Segregation: All solid waste contaminated with 2-Amino-6-nitrobenzo[d]thiazol-4-ol (e.g., used gloves, bench paper, weighing paper) must be collected in a designated and clearly labeled hazardous waste container.[10][12]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[10]

  • Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[9][13] Do not dispose of this chemical down the drain or in regular trash. [9]

Visual Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process and workflow for safely handling 2-Amino-6-nitrobenzo[d]thiazol-4-ol.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_post Post-Handling start Start: Handling 2-Amino-6-nitrobenzo[d]thiazol-4-ol assess_hazards Assess Hazards (Nitroaromatic Compound) start->assess_hazards eng_controls Confirm Engineering Controls (Fume Hood, Eyewash) assess_hazards->eng_controls select_ppe Select Appropriate PPE eng_controls->select_ppe don_ppe Don PPE: 1. Lab Coat 2. Eye Protection 3. Respirator 4. Gloves select_ppe->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem dispose_waste Segregate & Dispose of Hazardous Waste handle_chem->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE (Reverse Order) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for safe handling of 2-Amino-6-nitrobenzo[d]thiazol-4-ol.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitroanthraquinone.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Amino-6-nitrobenzothiazole.
  • Parales, R. E., et al. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health.
  • PubChem. (2025, April 14). 2-Amino-6-nitrobenzothiazole. National Institutes of Health.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2-Mercapto-6-nitrobenzothiazole.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2-Amino-6-nitrobenzothiazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Chem-Impex. (n.d.). 2-Amino-6-nitrobenzothiazole.
  • ResearchGate. (2016, April 19). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Benchchem. (n.d.). Proper Disposal of 2-Amino-4-bromo-6-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Tokyo Chemical Industry. (2024, December 16). SAFETY DATA SHEET.

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